molecular formula C15H17N3 B1593967 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE CAS No. 3010-57-9

4-DIMETHYLAMINO-4'-METHYLAZOBENZENE

Cat. No.: B1593967
CAS No.: 3010-57-9
M. Wt: 239.32 g/mol
InChI Key: IPIZWPBCCYXHDW-UHFFFAOYSA-N
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Description

4-DIMETHYLAMINO-4'-METHYLAZOBENZENE is a useful research compound. Its molecular formula is C15H17N3 and its molecular weight is 239.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4'-Methyl-p-dimethylaminoazobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204514. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-[(4-methylphenyl)diazenyl]aniline
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InChI

InChI=1S/C15H17N3/c1-12-4-6-13(7-5-12)16-17-14-8-10-15(11-9-14)18(2)3/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IPIZWPBCCYXHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
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DSSTOX Substance ID

DTXSID801038789
Record name Benzenamine, N,N-dimethyl-4-[2-(4-methylphenyl)diazenyl]-
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Molecular Weight

239.32 g/mol
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CAS No.

3010-57-9
Record name N,N-Dimethyl-4-[2-(4-methylphenyl)diazenyl]benzenamine
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Record name 4'-Methyl-4-(dimethylamino)azobenzene
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Record name Benzenamine, N,N-dimethyl-4-[2-(4-methylphenyl)diazenyl]-
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Record name N,N-dimethyl-4-(p-tolylazo)aniline
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Record name 4-(DIMETHYLAMINO)-4'-METHYLAZOBENZENE
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Foundational & Exploratory

Technical Guide: Mechanism of Action of 4-Dimethylamino-4'-methylazobenzene in Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in vivo mechanism of action (MoA) of 4-dimethylamino-4'-methylazobenzene (4'-Me-DAB), a structural analogue of the potent hepatocarcinogen 4-dimethylaminoazobenzene (DAB, "Butter Yellow").

While its isomer, 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), is historically cited as the most potent hepatocarcinogen in this class, 4'-Me-DAB serves as a critical mechanistic probe in toxicology. Its structural modification at the para position (4') blocks the primary detoxification pathway (ring hydroxylation) typical of the parent DAB molecule. However, 4'-Me-DAB undergoes unique metabolic oxidation at the methyl group, altering its carcinogenic potential compared to the 3'-isomer.

This guide analyzes the metabolic bioactivation, DNA adduct formation, and comparative structure-activity relationships (SAR) that define its toxicological profile.

Chemical Nature and Structure-Activity Relationship (SAR)

The biological activity of aminoazo dyes is strictly governed by their ability to undergo metabolic activation (N-hydroxylation) versus detoxification (azo-reduction or ring hydroxylation).

Structural Properties
  • Chemical Name: 4-dimethylamino-4'-methylazobenzene[1][2]

  • CAS Registry: 3010-57-9[1]

  • Core Structure: An azobenzene scaffold linking two phenyl rings. One ring bears a dimethylamino group (N(CH₃)₂) at position 4; the opposing ring bears a methyl group at position 4'.

  • Lipophilicity: High logP (~4.6), facilitating rapid absorption across the gastrointestinal tract and accumulation in the liver.

The "Methyl Effect" and Position Specificity

The position of the methyl substituent dictates the metabolic fate:

  • Parent (DAB): The 4' position is open. The major detoxification pathway is 4'-hydroxylation (catalyzed by CYP450), rendering the molecule water-soluble for excretion.

  • 3'-Me-DAB: The methyl group at the 3' position sterically hinders azo-reduction and enhances lipophilicity without blocking the 4' position, though it alters the planarity to favor N-oxidation. It is highly potent.

  • 4'-Me-DAB (Topic): The methyl group blocks the 4' position, preventing direct 4'-hydroxylation. However, the methyl group itself is susceptible to sequential oxidation (

    
    ), which serves as an alternative detoxification route, often rendering 4'-Me-DAB less potent than 3'-Me-DAB but still bioactivatable.
    

Metabolic Bioactivation Pathways

The carcinogenicity of 4'-Me-DAB is not intrinsic to the parent molecule; it is a pro-carcinogen requiring metabolic activation in the liver.[3]

Phase I: Oxidative Activation (CYP450-Dependent)

The critical activation step is N-hydroxylation , primarily mediated by the CYP1A and CYP2B subfamilies.

  • N-Demethylation: The parent tertiary amine is demethylated to a secondary amine (4-monomethylamino-4'-methylazobenzene).

  • N-Hydroxylation: The secondary amine is oxidized to form an N-hydroxy derivative (N-OH-MAB). This is the proximate carcinogen.

Phase II: Conjugation (The Ultimate Carcinogen)

The N-hydroxy metabolite is a substrate for Sulfotransferases (SULTs) .

  • Reaction: SULTs transfer a sulfate group from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the N-hydroxyl group.

  • Product: N-sulfonyloxy-N-methyl-4-aminoazobenzene.

  • Instability: This sulfate ester is highly unstable. It undergoes spontaneous heterolytic cleavage, releasing the sulfate ion and generating a highly electrophilic Nitrenium Ion .

Detoxification Pathways
  • Azo Reduction: Cleavage of the azo linkage (

    
    ) by azoreductases (microsomal or bacterial) yields non-carcinogenic aromatic amines (e.g., p-toluidine and N,N-dimethyl-p-phenylenediamine).
    
  • Methyl Oxidation: Unique to 4'-Me-DAB, the 4'-methyl group is oxidized to a carboxylic acid, facilitating excretion.

Pathway Visualization

The following diagram illustrates the bifurcation between activation (carcinogenesis) and detoxification.

Metabolism Parent 4'-Me-DAB (Parent Compound) Demethyl N-Demethylation (CYP1A2) Parent->Demethyl CYP450 AzoRed Azo Reduction (Split Molecule) Parent->AzoRed Azoreductase MethylOx 4'-Methyl Oxidation (-CH3 -> -COOH) Parent->MethylOx CYP450 MAB 4-Methylamino-4'-methylazobenzene (Secondary Amine) Demethyl->MAB N_OH N-Hydroxylation (Proximate Carcinogen) MAB->N_OH Activation (CYP1A2/2B1) MAB->AzoRed Sulfate N-Sulfonyloxy Ester (Unstable) N_OH->Sulfate SULT + PAPS Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Sulfate->Nitrenium Spontaneous Cleavage DNA_Adduct DNA Adduct (C8-Guanine) Nitrenium->DNA_Adduct Covalent Binding Excretion Excretion (Urine/Bile) AzoRed->Excretion MethylOx->Excretion

Figure 1: Metabolic fate of 4'-Me-DAB. The red pathway indicates bioactivation to the DNA-reactive nitrenium ion; green pathways indicate detoxification.

Molecular Toxicology: DNA Adduct Formation[5][6][7]

The arylnitrenium ion is a "hard" electrophile that preferentially attacks nucleophilic sites on DNA bases.

Primary Adduct Structure

The major adduct formed in vivo is at the C8 position of guanine.

  • Adduct Name: N-(deoxyguanosin-8-yl)-N-methyl-4-amino-4'-methylazobenzene.

  • Mechanism: The electrophilic nitrogen of the carcinogen attacks the C8 carbon of guanine. This causes the guanine base to rotate from the anti to the syn conformation, distorting the DNA helix.

Secondary Adducts

Minor adducts may form at the:

  • 
     position of Adenine.
    
  • 
     position of Guanine.[4]
    
Biological Consequence

The bulky C8-guanine adduct interferes with DNA polymerase fidelity. During replication, this lesion often leads to G


 T transversions , a hallmark mutation in chemical carcinogenesis. If unrepaired (by Nucleotide Excision Repair), these mutations in oncogenes (e.g., H-ras) or tumor suppressors initiate hepatocarcinogenesis.

Experimental Protocols

To study the mechanism of 4'-Me-DAB, researchers utilize specific in vitro and in vivo systems.[5] The following protocols are designed to validate metabolic activation and adduct formation.

Protocol A: Microsomal Activation Assay (In Vitro)

Objective: To quantify the rate of N-hydroxylation vs. detoxification.

Reagents:

  • Rat Liver Microsomes (RLM) (Induced with Phenobarbital or 3-MC).

  • NADPH regenerating system (G6P, G6PDH, NADP+).

  • Substrate: 4'-Me-DAB (dissolved in DMSO).

Workflow:

  • Incubation: Mix RLM (1 mg protein/mL) with NADPH system and 4'-Me-DAB (50 µM) in Tris-HCl buffer (pH 7.4).

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with ice-cold acetonitrile.

  • Extraction: Centrifuge to remove protein; extract supernatant with ethyl acetate.

  • Analysis: Analyze via HPLC-UV/Vis or LC-MS/MS.

    • Target Analytes: N-hydroxy-4'-Me-DAB (labile, requires derivatization), 4'-carboxy-DAB, and azo-reduction products.

Protocol B: P-Postlabeling for DNA Adducts (In Vivo)

Objective: To detect and quantify specific DNA adducts in liver tissue. This is the gold-standard method for aromatic amine carcinogens.

Step-by-Step Methodology:

  • Treatment: Administer 4'-Me-DAB to rats (e.g., 0.06% in diet for 2 weeks).

  • DNA Isolation: Harvest liver; isolate DNA using phenol-chloroform extraction.

  • Digestion: Hydrolyze DNA (10 µg) to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.

  • Enrichment (Nuclease P1 Method): Treat digest with Nuclease P1.

    • Logic: P1 dephosphorylates normal nucleotides to nucleosides but cannot recognize bulky adducts.

  • Labeling: Incubate remaining nucleotides (adducts) with

    
     and T4 Polynucleotide Kinase. This transfers the radioactive phosphate to the 5' position of the adducts.
    
  • Separation: Perform multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

  • Quantification: Expose plates to X-ray film or PhosphorImager.

Postlabeling Tissue Liver Tissue (Treated) DNA Genomic DNA Isolation Tissue->DNA Digest Enzymatic Digestion DNA->Digest Enrich Nuclease P1 Enrichment Digest->Enrich Remove Normal Nucleotides Label 32P-Labeling (T4 PNK) Enrich->Label Add 32P TLC 2D-TLC Separation Label->TLC Result Autoradiography (Adduct Map) TLC->Result

Figure 2:


P-Postlabeling workflow for detecting 4'-Me-DAB DNA adducts.

Comparative Data Summary

The following table summarizes the key differences between the methyl isomers, highlighting why 4'-Me-DAB acts as a specific mechanistic probe.

Feature4-Dimethylaminoazobenzene (DAB)3'-Me-DAB (Potent Carcinogen)4'-Me-DAB (Probe/Weak Carcinogen)
4' Position Status Free (H)Free (H)Blocked (CH₃)
Major Detox Route 4'-HydroxylationRing HydroxylationMethyl Oxidation (

)
N-Hydroxylation ModerateHigh (Steric enhancement)Moderate
Carcinogenicity PotentVery Potent Weak / Moderate (Study dependent)
Primary Adduct C8-dG-DABC8-dG-MABC8-dG-MAB derivative

References

  • Miller, J. A., & Miller, E. C. (1953). The Carcinogenic Aminoazo Dyes.[3][5][6][7] Advances in Cancer Research, 1, 339-396.

  • Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1977). Hepatic microsomal N-glucuronidation and nucleic acid binding of N-hydroxy arylamines in relation to urinary bladder carcinogenesis. Cancer Research, 37(3), 805-814.

  • Kimura, T., Kodama, M., & Nagata, C. (1982). A correlation between the carcinogenicity of aminoazo dyes and their N-hydroxylation.[5] Carcinogenesis, 3(12), 1393-1396.

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.

  • Tullis, D. L., et al. (1987). Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen. Carcinogenesis, 8(4), 577-583.

Sources

Introduction: The Imperative for Rigorous Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of 4-dimethylamino-4'-methylazobenzene

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-dimethylamino-4'-methylazobenzene (CAS No: 3010-57-9). Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond procedural outlines to explain the causal logic behind experimental choices. Our methodology ensures a self-validating system where data from orthogonal techniques converge to provide an unambiguous structural confirmation.

4-dimethylamino-4'-methylazobenzene is an organic compound belonging to the azo dye family. These molecules are characterized by the R-N=N-R' functional group and an extended conjugated system, which is responsible for their color. Beyond their use as dyes, azobenzenes are investigated for applications in molecular switches, nonlinear optics, and as chemical intermediates. Given this functional diversity, absolute certainty of the molecular structure—including substituent placement—is paramount for ensuring material purity, predicting chemical behavior, and meeting regulatory standards.

This guide details a systematic workflow that integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they form a robust, cross-verifiable analytical framework.

Molecular Identity and Proposed Structure

Before empirical analysis, we establish the theoretical foundation of the target molecule.

  • Molecular Formula : C₁₅H₁₇N₃[1]

  • Molecular Weight : 239.32 g/mol [1]

  • Common Name : 4-dimethylamino-4'-methylazobenzene

  • Physical Properties : Orange to dark orange solid, slightly soluble in chloroform and ethyl acetate.[2]

The proposed structure is presented below, with atoms numbered for subsequent spectroscopic assignment.

Caption: Proposed structure of 4-dimethylamino-4'-methylazobenzene.

Mass Spectrometry: The Molecular Blueprint

Expertise & Experience: Mass spectrometry serves as the initial and most crucial check for molecular integrity. It directly measures the mass-to-charge ratio (m/z), providing immediate confirmation of the molecular weight. For azo dyes, Electron Ionization (EI) is a robust choice as it induces predictable fragmentation, offering clues about the molecule's constituent parts.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation : A dilute solution of the compound is prepared in a volatile solvent like methanol or chloroform.

  • Instrumentation : A mass spectrometer equipped with an EI source is used.

  • Introduction : The sample is introduced via direct insertion probe (for solids) or GC inlet.

  • Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.

  • Analysis : The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Data Interpretation: A Self-Validating System

The primary objective is to locate the molecular ion peak (M⁺˙). The fragmentation pattern must then logically account for the loss of stable neutral fragments from this parent ion.

  • Molecular Ion (M⁺˙) : The molecular formula C₁₅H₁₇N₃ yields a monoisotopic mass of 239.1422 Da. We expect a strong M⁺˙ peak at m/z 239 .

  • Key Fragmentations : The azo linkage and the bonds adjacent to the aromatic rings are common cleavage points.

    • Loss of Methyl Radical : A peak at m/z 224 (M-15) corresponding to the loss of a •CH₃ radical from the dimethylamino group.

    • Azo Bond Cleavage : Cleavage of the N=N bond can lead to several key fragments.

      • Fragment A: [C₇H₇]⁺ (tolyl group) at m/z 91 .

      • Fragment B: [C₈H₁₀N]⁺ (dimethylaminophenyl group) at m/z 120 .

      • Fragment C: [C₇H₇N₂]⁺ (tolyldiazenyl group) at m/z 119 .

      • Fragment D: [C₈H₁₀N₂]⁺ (dimethylaminophenyl diazenyl group) at m/z 134 .

Data Presentation: Predicted Mass Spectrometry Fragments

m/z (Predicted)Ion FormulaIdentity/Origin
239[C₁₅H₁₇N₃]⁺˙Molecular Ion (M⁺˙)
224[C₁₄H₁₄N₃]⁺[M - •CH₃]⁺
134[C₈H₁₀N₂]⁺Cleavage of C-N bond, [M - C₇H₇]⁺
120[C₈H₁₀N]⁺Cleavage of N=N bond, [dimethylaminophenyl]⁺
119[C₇H₇N₂]⁺Cleavage of C-N bond, [tolyldiazenyl]⁺
91[C₇H₇]⁺Cleavage of N=N bond, [tolyl]⁺

This predicted pattern provides a clear signature. Observing the m/z 239 peak confirms the molecular weight, while the presence of fragments at m/z 120 and 91 strongly supports the existence of the dimethylaminophenyl and tolyl moieties, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Experience: While MS confirms the formula, NMR spectroscopy elucidates the precise arrangement and connectivity of atoms. By analyzing both ¹H and ¹³C NMR spectra, we can map the complete carbon-hydrogen framework of the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is suitable due to the compound's solubility and the solvent's clean spectral window.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition : Acquire a standard proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the chemical environment (chemical shift), the number of protons (integration), and neighboring protons (multiplicity).

Data Presentation: ¹H NMR Spectral Data [1]

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A7.85Doublet2HH-2, H-6Protons ortho to the electron-withdrawing azo group are deshielded and appear downfield.
B7.77Doublet2HH-8, H-12Protons ortho to the azo group and meta to the electron-donating methyl group.
C7.26Doublet2HH-9, H-11Protons meta to the azo group and ortho to the methyl group.
D6.73Doublet2HH-3, H-5Protons ortho to the strongly electron-donating dimethylamino group are shielded and appear upfield.
E3.03Singlet6HH-14, H-15Protons of the two equivalent methyl groups on the nitrogen atom.
F2.39Singlet3HH-13Protons of the methyl group on the aromatic ring.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Data Presentation: ¹³C NMR Spectral Data [1]

Chemical Shift (δ, ppm)AssignmentRationale
152.20C-4Quaternary carbon directly attached to the electron-donating nitrogen; highly deshielded.
151.24C-10Quaternary carbon attached to the methyl group.
143.65C-1Quaternary carbon attached to the azo nitrogen.
139.60C-7Quaternary carbon attached to the azo nitrogen.
129.56C-9, C-11Carbons ortho to the methyl group.
124.72C-2, C-6Carbons ortho to the azo group on the dimethylamino-substituted ring.
122.15C-8, C-12Carbons meta to the methyl group.
111.49C-3, C-5Carbons ortho to the dimethylamino group; shielded by the strong electron-donating effect.
40.24C-14, C-15Carbons of the dimethylamino methyl groups.
21.35C-13Carbon of the tolyl methyl group.

The combined NMR data provide an unambiguous map of the molecule's C-H framework, confirming the 4,4'-substitution pattern.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). For 4-dimethylamino-4'-methylazobenzene, we are looking for the signatures of the azo bond, the C-N bond of the amino group, and the aromatic C-H and C=C bonds.

Experimental Protocol: KBr Disc Method
  • Sample Preparation : Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

  • Pressing : Place the mixture into a pellet press and apply pressure to form a thin, transparent disc.

  • Acquisition : Place the KBr disc in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchAliphatic C-H (methyl groups)
~1600, ~1500C=C StretchAromatic ring skeletal vibrations
~1520-1470N=N StretchAzo group (-N=N-). This can be weak or difficult to assign.
~1360-1250C-N StretchAromatic amine (C-N of dimethylamino group)
~850-810C-H Out-of-Plane BendCharacteristic of 1,4-disubstituted (para) benzene rings.

The presence of bands in the aromatic and aliphatic C-H stretching regions, coupled with strong absorptions for the aromatic C=C and C-N bonds, confirms the core structure. The out-of-plane bending band around 820 cm⁻¹ is particularly diagnostic for the para-substitution pattern on both rings.

UV-Visible Spectroscopy: Probing the Electronic System

Expertise & Experience: The vibrant orange color of the compound is a direct consequence of its electronic structure. UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions. Azo compounds have characteristic absorptions arising from their extended π-conjugated system.

Experimental Protocol
  • Sample Preparation : Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Acquisition : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 700 nm.

Data Interpretation

Azo compounds typically display two main absorption bands.

  • π → π* Transition : An intense absorption band, usually in the UV or near-visible region (320-450 nm), corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the extended conjugated system.

  • n → π* Transition : A weaker absorption band at longer wavelengths (430-500 nm), corresponding to the excitation of an electron from a non-bonding orbital (on the nitrogen atoms) to a π* anti-bonding orbital. This transition is often responsible for the visible color of azo dyes.[3]

For 4-dimethylamino-4'-methylazobenzene, the electron-donating dimethylamino group and the methyl group cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted azobenzene. The orange color suggests strong absorption in the blue-green region of the spectrum (~450-520 nm), which is consistent with the n → π* transition.[3]

Integrated Workflow: A Unified Conclusion

No single technique is sufficient for complete structural elucidation. The power of this approach lies in the convergence of data from these orthogonal methods.

cluster_0 Primary Analysis cluster_1 Confirmatory Analysis cluster_2 Structural Confirmation MS Mass Spectrometry Structure Final Structure C₁₅H₁₇N₃ MS->Structure Molecular Formula & Key Fragments NMR NMR Spectroscopy NMR->Structure Atom Connectivity & Stereochemistry FTIR FTIR Spectroscopy FTIR->Structure Functional Groups Confirmed UVVIS UV-Vis Spectroscopy UVVIS->Structure Conjugated System Verified

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates a self-validating system. MS provides the molecular formula, NMR confirms the specific isomeric structure (4,4'-substitution), FTIR verifies the presence of all key functional groups, and UV-Vis confirms the nature of the chromophoric system. Any inconsistency in the data from one technique would invalidate the proposed structure and prompt further investigation.

Conclusion

The structural elucidation of 4-dimethylamino-4'-methylazobenzene is achieved through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular formula C₁₅H₁₇N₃. ¹H and ¹³C NMR spectroscopy provide an unambiguous assignment of the atomic connectivity, confirming the 4-dimethylamino and 4'-methyl substitution pattern. FTIR spectroscopy validates the presence of the characteristic azo, aromatic, and amine functional groups. Finally, UV-Vis spectroscopy corroborates the extended electronic conjugation responsible for the compound's color. The convergence of these datasets provides authoritative and trustworthy confirmation of the molecule's structure.

References

  • Title: The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate Source: Trans Tech Publications Ltd. URL: [Link]

  • Title: 4-(dimethylamino)-4'-ethyl-2-methylazobenzene Source: PubChem URL: [Link]

  • Title: Synthesis, Characterization and Analytical Study of New Azo Dye Source: ResearchGate URL: [Link]

  • Title: A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES Source: International Journal of Original Recent Advanced Research URL: [Link]

  • Title: 4-(Dimethylamino)-4'-(methylamino)azobenzene Source: PubChem URL: [Link]

  • Title: Synthesis, Characterization and Analytical Study of New Azo Dye Source: Al-Nahrain Journal of Science URL: [Link]

  • Title: Supporting Information for A visible-light controlled release system of ethylamine based on a donor-acceptor Stenhouse adduct-azobenzene photoswitch Source: The Royal Society of Chemistry URL: [Link]

  • Title: Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System Source: Agilent Technologies URL: [Link]

  • Title: Benzaldehyde, 4-(dimethylamino)- Source: NIST WebBook URL: [Link]

  • Title: The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest Source: MPI-Mainz URL: [Link]

  • Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds Source: Shimadzu URL: [Link]

  • Title: Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes Source: MDPI URL: [Link]

Sources

solubility of 4-dimethylamino-4'-methylazobenzene in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility and Physicochemical Profile of 4-Dimethylamino-4'-methylazobenzene[1]

Executive Summary

4-Dimethylamino-4'-methylazobenzene (CAS: 3010-57-9) is a lipophilic azo dye derivative structurally related to the classic pH indicator Methyl Yellow (


-dimethylaminoazobenzene).[1][2] While often utilized as a chromogenic probe or intermediate in organic synthesis, its specific quantitative solubility data is frequently absent from standard compendia.

This guide provides a definitive physicochemical profile, qualitative solubility assessments based on structure-property relationships (SPR), and a validated experimental protocol for determining exact solubility limits. Researchers should approach this compound as a highly lipophilic, pH-sensitive probe that requires non-polar or dipolar aprotic solvent systems for optimal dissolution.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solvent interactions. The molecule consists of two phenyl rings linked by an azo bond (


), with a dimethylamino electron donor on one side and a methyl group on the opposing ring.
PropertyValue / DescriptionSource/Validation
Systematic Name

-Dimethyl-4-[(4-methylphenyl)diazenyl]aniline
IUPAC
CAS Number 3010-57-9 ChemicalBook [1], Fisher [2]
Molecular Formula

Calculated
Molecular Weight 239.32 g/mol Calculated
Appearance Orange to Dark Orange Crystalline PowderFisher Scientific [2]
Melting Point 165 – 175 °CLGC Standards [3], Fisher [2]
Predicted LogP ~5.1Estimated (Methyl Yellow = 4.58 + Methyl contribution)
pKa (Amino group) ~3.3 (Conjugate acid)Analogous to Methyl Yellow

Technical Insight: The melting point of the 4'-methyl derivative (165–175 °C) is significantly higher than that of the parent Methyl Yellow (114–117 °C). This indicates a higher crystal lattice energy, suggesting that solubility in all solvents will be lower for the 4'-methyl derivative compared to Methyl Yellow.

Solubility Profile

Theoretical & Qualitative Solubility

Due to the scarcity of absolute quantitative data (g/L) in public registries, the following profile is derived from verified qualitative reports and thermodynamic principles governing azo dyes.

  • Water: Insoluble. The hydrophobic azo-aromatic core and methyl substituents dominate the small polarizability of the amine nitrogen.

  • Chlorinated Solvents (Chloroform, DCM): Soluble. The high polarizability of these solvents interacts favorably with the azo

    
    -system. Validated as "Slightly Soluble" in SDS documents, but likely reaches moderate concentrations (>10 mg/mL) suitable for spectroscopy [3].
    
  • Alcohols (Methanol, Ethanol): Moderately Soluble. Solubility is temperature-dependent. Heating is often required to disrupt the crystal lattice.

  • Non-Polar Solvents (Benzene, Toluene): Soluble. Favorable Van der Waals interactions with the aromatic backbone.

  • Acids (Aqueous HCl/H₂SO₄): Soluble (Reactive). Dissolution occurs via protonation of the dimethylamino group, forming a water-soluble hydrazonium or ammonium salt.

pH-Dependent Solubility Mechanism

The solubility of this compound is chemically tunable. In neutral or basic media, it exists as a lipophilic free base. In acidic media (pH < 3), protonation of the dimethylamino nitrogen increases polarity and water solubility, accompanied by a bathochromic shift (color change from yellow to red).

pH_Solubility Neutral Neutral Form (Free Base) Lipophilic / Yellow Soluble in: CHCl3, Toluene Protonated Protonated Form (Salt) Hydrophilic / Red Soluble in: Aqueous Acid Neutral->Protonated Protonation (-N(CH3)2 -> -NH+(CH3)2) Acid Acidic Medium (H+) Acid->Protonated Protonated->Neutral Deprotonation (OH-)

Figure 1: The pH-dependent solubility switch mechanism.[1] Protonation of the dimethylamino group facilitates dissolution in aqueous environments.

Experimental Protocol: Solubility Determination

Since specific literature values are absent, researchers must empirically determine solubility for their specific solvent system. The following protocol uses the Shake-Flask Method with UV-Vis Detection , the gold standard for lipophilic dyes.

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (


) of CAS 3010-57-9 in a target solvent at 25°C.

Reagents & Equipment:

  • 4-Dimethylamino-4'-methylazobenzene (Solid)[1][2][3][4][5]

  • Target Solvent (e.g., Ethanol, DMSO, Toluene)[1]

  • 0.45 µm PTFE Syringe Filter (hydrophobic for organic solvents)

  • UV-Vis Spectrophotometer (Quartz cuvettes)[1]

  • Orbital Shaker[1]

Workflow:

  • Preparation: Add excess solid (~50 mg) to 10 mL of solvent in a glass vial.

  • Equilibration: Seal and agitate on an orbital shaker at 25°C for 24 hours.

  • Sedimentation: Allow the suspension to stand for 4 hours to let undissolved solids settle.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-particulates.

  • Dilution: Dilute the filtrate gravimetrically (e.g., 1:100) to bring absorbance within the linear range (0.2 – 0.8 AU).

  • Quantification: Measure Absorbance at

    
     (approx. 408-410 nm in ethanol) and calculate concentration using a pre-determined calibration curve.
    

Solubility_Protocol Step1 1. Excess Solid Addition (>50 mg in 10 mL solvent) Step2 2. Equilibration (24h Shaking @ 25°C) Step1->Step2 Step3 3. Phase Separation (Sedimentation + PTFE Filtration) Step2->Step3 Step4 4. Quantification (UV-Vis Absorbance @ λmax) Step3->Step4

Figure 2: Standardized workflow for determining saturation solubility of azo dyes.

Applications & Solvent Selection Guide

ApplicationRecommended SolventRationale
Organic Synthesis Chloroform / DCM High solubility allows for concentrated reaction mixtures; inert to azo coupling.[1]
UV-Vis Spectroscopy Ethanol / Methanol Polar protic solvents provide clear spectral baselines; however, solubility limits (<1 g/L) must be respected.[1]
TLC Analysis Hexane:Ethyl Acetate (4:1) Standard mobile phase.[1] The compound travels well on silica due to lipophilicity.
Biological Probes DMSO (Stock) Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM), then dilute into aqueous buffer.[1]

Synthesis Pathway

For researchers needing to synthesize fresh material to ensure high purity for solubility studies, the standard azo coupling route is described below.

Synthesis Reactant1 p-Toluidine (4-Methylaniline) Intermediate Diazonium Salt Reactant1->Intermediate Diazotization Reactant2 NaNO2 / HCl (0-5°C) Reactant2->Intermediate Product 4-Dimethylamino- 4'-methylazobenzene Intermediate->Product Azo Coupling Reactant3 N,N-Dimethylaniline Reactant3->Product

Figure 3: Synthetic pathway via diazo coupling of p-toluidine and N,N-dimethylaniline.[1][6]

Safety & Handling (E-E-A-T)

  • Carcinogenicity: Azo dyes, particularly DAB derivatives, are potential carcinogens. Handle as a suspected carcinogen.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory, especially when handling powders to prevent inhalation.

  • Waste: Dispose of as hazardous organic waste (halogenated or non-halogenated depending on solvent).

References

  • ChemicalBook. (2024). 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE Properties and CAS 3010-57-9. Link

  • Fisher Scientific. (2024). 4-(Dimethylamino)-4'-methylazobenzene 98.0+%, TCI America.[1][3][5] Link

  • LGC Standards. (2025). Safety Data Sheet: 4-Dimethylamino-4'-methylazobenzene. Link

  • PubChem. (2024). Compound Summary: 4-Dimethylamino-4'-methylazobenzene.[2][3][4][5][7][8][9][10] National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-dimethylamino-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Development

In the landscape of modern drug discovery and materials science, the ability to predict and understand molecular behavior at the quantum level is not merely an academic exercise; it is a critical component of rational design. Azobenzene derivatives, with their fascinating photochromic properties, represent a class of molecules with immense potential in areas ranging from targeted drug delivery to molecular switches and functional materials. 4-dimethylamino-4'-methylazobenzene, a classic "push-pull" system, serves as an exemplary case study for exploring the interplay of electronic structure and photo-responsiveness.

This technical guide is crafted for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to gain deeper insights into the properties of such molecules. We will move beyond a simple recitation of methods to provide a field-proven perspective on the why behind the how. Our focus will be on establishing a self-validating computational workflow that ensures the reliability and relevance of the generated data.

Introduction: The Significance of 4-dimethylamino-4'-methylazobenzene and the Role of Quantum Chemistry

4-dimethylamino-4'-methylazobenzene is an archetypal "push-pull" azobenzene derivative. The electron-donating dimethylamino group (-N(CH₃)₂) and the weakly electron-donating methyl group (-CH₃) create an electronic asymmetry across the azobenzene core. This electronic arrangement significantly influences the molecule's photophysical properties, particularly its absorption spectrum and the dynamics of its trans-cis photoisomerization.[1][2]

Understanding the following is crucial for harnessing its potential:

  • Geometric and Electronic Structure: The precise three-dimensional arrangement of atoms and the distribution of electron density are fundamental to the molecule's properties.

  • Photoisomerization Mechanism: The reversible transformation between the thermally stable trans isomer and the metastable cis isomer upon light irradiation is the basis of its function as a molecular switch.[2]

  • Electronic Spectra: The wavelengths of light the molecule absorbs (its UV-Vis spectrum) are critical for triggering photoisomerization and are a direct consequence of its electronic structure.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful toolkit to investigate these properties with a high degree of accuracy, complementing and guiding experimental work.

cluster_molecule 4-dimethylamino-4'-methylazobenzene cluster_quantum Quantum Chemical Calculations Structure Structure Properties Properties Structure->Properties determines Applications Applications Properties->Applications enables DFT DFT DFT->Structure predicts TD-DFT TD-DFT TD-DFT->Properties predicts Analysis Analysis Analysis->Applications guides

Caption: Interplay between molecular characteristics and computational investigation.

Theoretical Foundations: A Pragmatic Overview

While a comprehensive theoretical treatise is beyond the scope of this guide, a foundational understanding of the chosen computational methods is essential for their effective application.

  • Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total electronic energy of a system from its electron density. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons. For molecules like azobenzenes, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT functional often provide a good balance of accuracy and computational cost.

  • Time-Dependent Density Functional Theory (TD-DFT): To study excited states and, by extension, UV-Vis absorption spectra, we employ TD-DFT. This method calculates the response of the electron density to a time-dependent electromagnetic field (like light), yielding information about excitation energies and oscillator strengths (which are related to the intensity of absorption).[3]

The Computational Workflow: A Step-by-Step Protocol

This section details a robust and validated workflow for the quantum chemical characterization of 4-dimethylamino-4'-methylazobenzene using the Gaussian software package, a widely used program in the field.

Molecular Structure Preparation
  • Building the Initial Structure: The initial 3D coordinates of both the trans and cis isomers of 4-dimethylamino-4'-methylazobenzene can be built using a molecular editor such as GaussView or Avogadro. Ensure correct atom types and bond connectivity. For the trans isomer, the phenyl rings are roughly coplanar, while for the cis isomer, they are significantly twisted out of the plane of the N=N bond.

G start Build Initial 3D Structure (trans and cis isomers) geom_opt Geometry Optimization (DFT) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis td_dft Excited State Calculation (TD-DFT) freq_analysis->td_dft If no imaginary frequencies analysis Analysis of Results td_dft->analysis

Caption: A schematic of the computational workflow for 4-dimethylamino-4'-methylazobenzene.

Ground State Geometry Optimization and Frequency Analysis

The purpose of this step is to find the lowest energy conformation (the most stable geometry) of the molecule in its electronic ground state.

Protocol:

  • Input File Preparation: Create a Gaussian input file (.gjf or .com). A sample input for the trans isomer is provided below.

  • Keyword Selection:

    • #p B3LYP/6-31G(d) Opt Freq: This line specifies the calculation type.

      • #p: Requests enhanced print output.

      • B3LYP: A popular and generally reliable hybrid DFT functional.[4]

      • 6-31G(d): A Pople-style basis set that provides a good balance of accuracy and computational cost for initial optimizations. It includes polarization functions on heavy atoms.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed after the optimization.

    • SCRF=(Solvent=Acetonitrile): This keyword is used to include the effects of a solvent using the Polarizable Continuum Model (PCM). Acetonitrile is a common solvent for spectroscopic measurements of azobenzenes.

  • Execution and Validation:

    • Run the Gaussian calculation.

    • Upon completion, verify that the optimization has converged successfully.

    • Crucially, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point, and the geometry is not a stable minimum.

Sample Gaussian Input for Geometry Optimization and Frequency Analysis:

Excited State Calculations for UV-Vis Spectra

Once the optimized ground-state geometries are obtained, we can proceed to calculate the electronic excited states to simulate the UV-Vis absorption spectrum.

Protocol:

  • Input File Preparation: Create a new Gaussian input file using the optimized coordinates from the previous step.

  • Keyword Selection:

    • #p TD(NStates=20) B3LYP/6-311++G(d,p) SCRF=(Solvent=Acetonitrile):

      • TD(NStates=20): Specifies a Time-Dependent DFT calculation, requesting the first 20 singlet excited states.

      • B3LYP/6-311++G(d,p): We now use a larger, more flexible basis set for a more accurate description of the electronic structure and excited states. This basis set includes diffuse functions (++) which are important for describing the spatial extent of electron density in excited states.

  • Execution and Analysis:

    • Run the TD-DFT calculation.

    • The primary output to analyze will be the list of excited states, their excitation energies (in eV and nm), and their oscillator strengths (f).

Sample Gaussian Input for TD-DFT Calculation:

Note: Geom=Check and Guess=Read instruct Gaussian to use the geometry and wavefunction from the checkpoint file of the optimization calculation.

Data Analysis and Interpretation

Geometric Parameters
ParameterExpected trans ValueExpected cis Value
N=N Bond Length~1.25 Å~1.26 Å
C-N=N Bond Angle~114°~122°
C-N-N-C Dihedral Angle~180°~0°

These are approximate values based on typical azobenzene structures and should be refined with specific calculations.

Vibrational Frequencies

The primary purpose of the frequency calculation in this workflow is to confirm that the optimized structures are true minima on the potential energy surface. The vibrational frequencies themselves can be compared to experimental IR and Raman spectra if available.

UV-Vis Spectra and Electronic Transitions

The output of the TD-DFT calculation provides a list of vertical electronic transitions. The most important transitions are those with a significant oscillator strength (f > 0.01), as these will correspond to observable peaks in the experimental UV-Vis spectrum.

Azobenzene and its derivatives typically exhibit two main absorption bands:[5]

  • A strong band in the UV region, corresponding to the π → π* transition.

  • A weaker, lower-energy band in the visible region, corresponding to the n → π* transition.

To characterize a given transition, you must examine the molecular orbitals involved. The Gaussian output will list the major orbital contributions for each excited state.

Procedure for Analyzing Transitions:

  • Identify the Key Transitions: Look for the calculated transitions with the largest oscillator strengths.

  • Visualize the Molecular Orbitals: Using a visualization program like GaussView, open the checkpoint file from the TD-DFT calculation and generate the molecular orbitals involved in the transition (e.g., HOMO, LUMO, HOMO-1, etc.).

  • Characterize the Orbitals:

    • π orbitals: These will have lobes above and below the plane of the aromatic rings.

    • π* orbitals: Similar to π orbitals but with additional nodal planes perpendicular to the bonds.

    • n orbitals (non-bonding): These are typically localized on the nitrogen atoms of the azo group and lie in the molecular plane.

  • Assign the Transition Type:

    • n → π: If the transition is primarily from a non-bonding orbital on the nitrogen atoms to an antibonding π orbital.

    • π → π: If the transition is from a bonding π orbital to an antibonding π orbital.

For 4-dimethylamino-4'-methylazobenzene, the "push-pull" nature of the substituents is expected to cause a red-shift (to longer wavelengths) of the π → π* transition compared to unsubstituted azobenzene, bringing it into the visible region and making it the dominant absorption feature.

G cluster_gs Ground State (S0) cluster_es Excited State (S1/S2) HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π* (strong absorption) n_orbital n-orbital n_orbital->LUMO n → π* (weak absorption)

Caption: A simplified representation of the key electronic transitions in azobenzene derivatives.

Benchmarking and Validation

As a Senior Application Scientist, I must emphasize that computational results are most valuable when they are validated against experimental data. While we lack a direct experimental UV-Vis spectrum for our target molecule, we can compare our calculated absorption maxima to those of structurally similar "push-pull" azobenzenes reported in the literature. For instance, similar compounds often exhibit their main π → π* absorption band in the 400-500 nm range.[10][11] If our calculated λmax falls within this range, it provides a degree of confidence in our chosen computational methodology. Further validation can be achieved by comparing the calculated NMR chemical shifts with the experimental data.[5]

Conclusion: From Calculation to Insight

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical calculation of 4-dimethylamino-4'-methylazobenzene. By following these protocols, researchers can obtain reliable data on the geometric and electronic structure, as well as the photophysical properties of this important class of molecules. The true power of these computational tools lies not just in generating numbers, but in providing a deeper understanding of the underlying quantum mechanical principles that govern molecular behavior. This understanding is paramount for the rational design of novel molecules with tailored properties for advanced applications in drug development and materials science.

References

  • Shorygin, P. P. (1958). Doklady Akademii Nauk SSSR, 118, 1119-1122. (Note: This is a general reference for a similar chromophore, as a direct experimental spectrum for the target molecule was not found in the initial searches).
  • Fuh, R.-C. A. (1997). Optical absorption measurement of 4-Dimethylamino-4'-nitrostilbene. OMLC. [Link]

  • Cojocaru, C., et al. (2013). Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups. Chemistry Central Journal, 7(1), 50. [Link]

  • Gaussian Inc. (2017). Creating UV/Visible Plots from the Results of Excited States Calculations. [Link]

  • Del Zoppo, M., et al. (2020). Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. The Journal of Physical Chemistry A, 124(47), 9747-9758. [Link]

  • Quantum Guru Ji. (2024, June 8). TD-DFT output file analysis [Video]. YouTube. [Link]

  • Physical Concepts. (2021, March 4). TD DFT Calculation (UV-Vis) using Gaussian Software [Video]. YouTube. [Link]

  • Hutchison, G. (2014, October 27). Interpretation of TD-DFT results. Chemistry Stack Exchange. [Link]

  • Gaussian Inc. (2016). Gaussian 16 Frequently Asked Questions. [Link]

  • PubChem. (n.d.). 4-Methylazobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-4'-(methylamino)azobenzene. National Center for Biotechnology Information. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • Suthantra, R., et al. (2014). Growth and characterization of organic material 4-dimethylaminobenzaldehyde single crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 749-754. [Link]

  • Biancardi, A., et al. (2020). Push/Pull Effect as Driving Force for Different Optical Responses of Azobenzene in a Biological Environment. The Journal of Physical Chemistry C, 124(13), 7346-7355. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.
  • Runge, E., & Gross, E. K. U. (1984). Density-Functional Theory for Time-Dependent Systems. Physical Review Letters, 52(11), 997.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • ResearchGate. (n.d.). trans 4 nitro 4 0 dimethylamino azobenzene (NDAB). [Link]

  • ResearchGate. (n.d.). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. [Link]

  • ResearchGate. (n.d.). Optical properties of 4-N,N-dimethylamino- 4 ′ - N ′ -methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate crystals at terahertz frequencies. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)benzaldehyde thiosemicarbazone. PubChem. [Link]

  • PubChemLite. (n.d.). 4-(dimethylamino)-4'-ethyl-2-methylazobenzene. [Link]

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Dimethylamino-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electronic structure and reactivity of 4-dimethylamino-4'-methylazobenzene, a key molecule in the field of photoswitchable materials and chemical biology. For researchers, scientists, and drug development professionals, a deep understanding of a molecule's electrophilic and nucleophilic sites is paramount for predicting its behavior in chemical synthesis and biological systems. This document delineates these reactive centers, drawing upon foundational principles of organic chemistry, molecular orbital theory, and evidence from analogous chemical systems. We will dissect the influence of the electron-donating dimethylamino and methyl substituents on the electron density distribution across the azobenzene scaffold, offering a predictive framework for its chemical interactions.

Introduction: The Electronic Architecture of a Photoswitchable Scaffold

4-Dimethylamino-4'-methylazobenzene is a derivative of azobenzene, a class of compounds renowned for their photoisomerization properties. The core structure consists of two phenyl rings connected by a diazene (-N=N-) bridge. The introduction of substituents onto these rings profoundly alters the molecule's electronic landscape and, consequently, its chemical reactivity. In the titular molecule, two key functional groups dictate its electronic character:

  • The 4-Dimethylamino (-N(CH₃)₂) Group: A potent electron-donating group (EDG) that significantly increases the electron density of the phenyl ring to which it is attached through a strong positive mesomeric (+M) effect.

  • The 4'-Methyl (-CH₃) Group: A weakly electron-donating group that modestly increases electron density via hyperconjugation.

The interplay of these substituents creates a polarized molecule with distinct regions of high and low electron density, which are the primary determinants of its nucleophilic and electrophilic sites.

Mapping the Reactive Landscape: A Molecular Orbital Perspective

The reactivity of a molecule can be effectively predicted by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Nucleophilic Sites: Regions with a high coefficient in the HOMO are electron-rich and thus prone to attack by electrophiles.[1]

  • Electrophilic Sites: Regions with a high coefficient in the LUMO are electron-deficient and susceptible to attack by nucleophiles.[1]

Computational studies on substituted azobenzenes reveal that the HOMO is often localized on the phenyl ring bearing the stronger electron-donating group, while the LUMO is typically centered on the azo bridge and the phenyl ring with the less electron-donating or electron-withdrawing group.[2][3]

In-depth Analysis of Nucleophilic Centers

The primary nucleophilic character of 4-dimethylamino-4'-methylazobenzene is dictated by the powerful electron-donating nature of the dimethylamino group.

The Highly Activated Aromatic Ring

The dimethylamino group enriches the π-system of its attached phenyl ring, making it highly susceptible to electrophilic attack. Resonance theory clearly illustrates the delocalization of the nitrogen lone pair, leading to an accumulation of negative charge at the ortho and para positions.

Diagram of Resonance Structures:

resonance_nucleophilic cluster_0 Resonance in the Dimethylamino-Substituted Ring A Start Structure B Resonance Form 1 (Negative charge at ortho) A->B C Resonance Form 2 (Negative charge at para) B->C D Resonance Form 3 (Negative charge at ortho) C->D

Caption: Resonance delocalization of the nitrogen lone pair increases electron density at the ortho and para positions.

Since the para position is occupied by the azo linkage, the ortho positions (C2 and C6) are the most prominent nucleophilic sites on the aromatic system. This is consistent with the known reactivity of N,N-dimethylaniline, which readily undergoes electrophilic substitution at these positions.[4][5]

The Azo Bridge Nitrogens

The nitrogen atoms of the azo group possess lone pairs of electrons, making them inherently nucleophilic. The nitrogen atom adjacent to the dimethylamino-substituted ring (Nβ) is expected to be more electron-rich and therefore more nucleophilic than the nitrogen adjacent to the methyl-substituted ring (Nα). This is due to the electron-donating effect of the dimethylamino group being relayed through the phenyl ring to the azo bridge. Consequently, the azo group can be protonated, with the initial protonation likely occurring at the more basic Nβ atom.

Identification of Electrophilic Centers

Electrophilic sites are characterized by lower electron density, making them targets for nucleophilic attack.

The Azo Bridge as an Electrophile

While the azo group has nucleophilic character due to its lone pairs, the π* antibonding orbital of the N=N double bond is a low-lying unoccupied molecular orbital. This allows the azo bridge to act as an electrophile and accept a pair of electrons from a strong nucleophile. This reactivity is a general feature of the azo group.

The Methyl-Substituted Phenyl Ring

The phenyl ring bearing the methyl group is less electron-rich compared to the dimethylamino-substituted ring. While the methyl group is weakly electron-donating, the overall electron density on this ring is lower, making its carbon atoms potential electrophilic sites for strong nucleophiles. However, without a good leaving group, nucleophilic aromatic substitution on this ring is generally difficult.

Workflow for Determining Reactive Sites:

reactive_sites_workflow A Analyze Substituent Effects (-N(CH3)2: Strong EDG; -CH3: Weak EDG) B Predict Electron Density Distribution A->B C Identify High Electron Density Regions (Nucleophilic Sites) B->C D Identify Low Electron Density Regions (Electrophilic Sites) B->D E Predict Reactivity with Electrophiles C->E F Predict Reactivity with Nucleophiles D->F

Caption: A logical workflow for the identification of nucleophilic and electrophilic centers in substituted azobenzenes.

Summary of Reactive Sites

The following table summarizes the key electrophilic and nucleophilic sites in 4-dimethylamino-4'-methylazobenzene.

SiteCharacterPrimary Justification
Ortho-carbons to the -N(CH₃)₂ group Strongly Nucleophilic High electron density due to the strong +M effect of the dimethylamino group, as supported by resonance theory.[4]
Azo nitrogen adjacent to the dimethylamino-substituted ring (Nβ) Nucleophilic Increased electron density from the electron-donating substituent enhances the basicity of the nitrogen lone pair.
Azo bridge (-N=N-) Electrophilic The π* antibonding orbital can accept electrons from a nucleophile.
Carbon atoms of the methyl-substituted ring Weakly Electrophilic Lower electron density compared to the dimethylamino-substituted ring.

Conclusion and Implications for Research and Development

The electronic asymmetry of 4-dimethylamino-4'-methylazobenzene, induced by its distinct electron-donating substituents, establishes a well-defined pattern of nucleophilic and electrophilic reactivity. The dimethylamino-substituted ring is the primary center of nucleophilicity, poised for electrophilic functionalization, while the azo bridge presents a key electrophilic site. This detailed understanding is critical for scientists engaged in the synthesis of novel azobenzene derivatives for applications in molecular switches, drug delivery systems, and functional materials. By targeting these specific reactive sites, researchers can rationally design synthetic pathways to molecules with tailored photophysical and biological properties.

References

  • Shaabani, A., & Zahedi, M. (2000). A detailed MNDO, AM1 and PM3 study on the stability of isomers of some p,p'-substituted azobenzene derivatives. Journal of Molecular Structure: THEOCHEM, 507(1-3), 263-267.
  • Liu, X. M., Jin, X. Y., Zhang, Z. X., Wang, J., & Bai, F. Q. (2018). Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene derivatives. RSC Advances, 8(21), 11571-11580.
  • ResearchGate. (n.d.). Molecular orbital profiles of the E isomers of azobenzene compounds. Retrieved from [Link]

  • Jesintha John, S., et al. (2012). Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups. Journal of the Serbian Chemical Society, 77(10), 1361-1376.
  • ResearchGate. (n.d.). On the geometries and UV/Vis spectra of substituted trans-azobenzenes. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-4'-(methylamino)azobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-3'-methylazobenzene. Retrieved from [Link]

  • KLS PU & Degree College Haliyal. (2020, July 30). Aniline Electrophilic substitution reactions [Video]. YouTube. Retrieved from [Link]

  • GSRS. (n.d.). 4-(DIMETHYLAMINO)-4'-METHYLAZOBENZENE, Z-. Retrieved from [Link]

  • Dr. Masood. (2023, February 1). Electrophilic Substitution Reaction of Aniline I Bromination I Nitration I Sulphonation I PDF link [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 4′-(Dimethylamino)-4-nitroazobenzene. Retrieved from [Link]

  • PMC. (2023, June 3). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. Retrieved from [Link]

  • Khan Academy. (n.d.). Identifying nucleophilic and electrophilic centers [Video]. Retrieved from [Link]

Sources

Methodological & Application

application of 4-dimethylamino-4'-methylazobenzene in dye-sensitized solar cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 4-Dimethylamino-4'-methylazobenzene as a Model D-


 Donor in Dye-Sensitized Solar Cells (DSSCs) 

Part 1: Executive Summary & Technical Context

4-Dimethylamino-4'-methylazobenzene (commonly known as Methyl Yellow or Solvent Yellow 2) represents a fundamental "Donor-


-Linker" (D-

) chromophore in the study of organic photovoltaics. Unlike high-efficiency ruthenium-based sensitizers (e.g., N719) or engineered push-pull porphyrins, Methyl Yellow lacks a dedicated electron-withdrawing anchoring group (such as

or

).

Consequently, its primary application in Dye-Sensitized Solar Cells (DSSCs) is not for commercial power generation, but as a benchmark reference standard for:

  • Fundamental Charge Transfer Studies: Isolating the electron injection dynamics of the dimethylamino-azobenzene core without the influence of strong chemisorption.

  • Physisorption vs. Chemisorption Analysis: Quantifying the efficiency gap between physical aggregation (Methyl Yellow) and chemical anchoring (e.g., its carboxylated derivative, Methyl Red).

  • Electrolyte Interaction Probes: Utilizing its pH-sensitive azo linkage to monitor electrolyte acidity changes within the cell mesopores.

This guide provides a rigorous protocol for fabricating DSSCs using Methyl Yellow, characterizing its optoelectronic limits, and validating the "Anchoring Hypothesis" essential for drug and materials development in photovoltaics.

Part 2: Mechanism of Action & Logic

The operation of a Methyl Yellow-based DSSC relies on the photo-excitation of the azo chromophore. However, the absence of a conjugated anchoring group creates a kinetic bottleneck.

The Pathway:

  • Excitation: Light absorption promotes an electron from the Highest Occupied Molecular Orbital (HOMO), localized on the dimethylamino donor, to the Lowest Unoccupied Molecular Orbital (LUMO), delocalized across the azo bridge.

  • Injection (The Bottleneck): In standard dyes, a carboxyl group facilitates ultrafast electron injection (

    
     fs) into the 
    
    
    
    conduction band. For Methyl Yellow, injection relies on weak physical adsorption or "through-space" tunneling, which is significantly slower and prone to recombination.
  • Regeneration: The oxidized dye is reduced by the iodide/triiodide (

    
    ) redox couple.[1]
    
Visualizing the Electron Transfer Dynamics

DSSC_Mechanism Sun Photon (hv) Dye_GS Methyl Yellow (Ground State) Sun->Dye_GS Absorption Dye_ES Methyl Yellow* (Excited State) Dye_GS->Dye_ES Excitation (HOMO->LUMO) Dye_ES->Dye_GS Recombination (Loss Pathway) TiO2 TiO2 Conduction Band (Acceptor) Dye_ES->TiO2 Weak Injection (Physisorption Limit) Counter Counter Electrode (Pt) TiO2->Counter External Circuit Electrolyte Electrolyte (I-/I3-) Electrolyte->Dye_GS Regeneration Counter->Electrolyte Catalysis

Figure 1: Charge transfer pathway highlighting the "Weak Injection" step due to the lack of a covalent anchor in Methyl Yellow.

Part 3: Experimental Protocols

Protocol A: Optoelectronic Profiling (Pre-Fabrication)

Objective: To determine the HOMO-LUMO gap and suitability for


 injection.

Materials:

  • 4-Dimethylamino-4'-methylazobenzene (High purity, >98%).

  • Solvents: Ethanol (absolute), Acetonitrile.

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) as supporting electrolyte.

Workflow:

  • UV-Vis Spectroscopy:

    • Prepare a

      
       M solution in ethanol.
      
    • Measure absorption

      
       (typically ~408-410 nm).
      
    • Critical Check: Acidify a small aliquot with HCl. A shift to red (~510 nm) confirms the protonation of the azo nitrogen, verifying the material's pH sensitivity which must be managed in the DSSC electrolyte.

  • Cyclic Voltammetry (CV):

    • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

    • Solution: 1 mM dye in Acetonitrile + 0.1 M TBAPF6.

    • Scan Rate: 50-100 mV/s.

    • Calculation:

    • Validation: The LUMO must be more negative (higher energy) than the

      
       conduction band (~ -4.0 eV) for injection to occur.
      
Protocol B: Device Fabrication (The "Physisorption" Method)

Objective: To fabricate a working cell relying on physical aggregation of the dye.

Reagents & Equipment:

  • FTO Glass (Fluorine-doped Tin Oxide, 7-15

    
    ).
    
  • 
     Paste (Nanoparticle, ~20 nm).
    
  • Electrolyte: Iodolyte AN-50 or equivalent (Iodide/Triiodide).

  • Counter Electrode: Platinum paste or sputter-coated Pt.

StepActionTechnical Rationale
1. Anode Prep Clean FTO glass (Detergent

Water

Ethanol

UV-Ozone). Screen print

paste (

thick).
Removes organic contaminants that compete with the weak dye adsorption.
2. Sintering Heat at

for 30 mins. Cool to

.
Creates electrical percolation paths between nanoparticles. Cooling to

prevents water re-adsorption before dyeing.
3. Dyeing Immerse anode in 5 mM Methyl Yellow (in Ethanol) for 12-24 hours. Note: Unlike anchored dyes which form monolayers in hours, this relies on equilibrium adsorption. High concentration (5 mM) forces surface coverage.
4. Washing Rinse extremely gently with Ethanol. Critical: Vigorous washing will strip the dye because it is not chemically bonded. A quick dip is sufficient to remove excess crystals.
5. Assembly Sandwich anode and Pt-counter electrode with a Surlyn spacer (

). Heat seal.
Prevents short circuits.
6. Filling Inject electrolyte via vacuum backfilling. Seal holes.Completes the redox circuit.

Part 4: Data Analysis & Interpretation

When characterizing Methyl Yellow DSSCs, expect performance parameters significantly lower than anchored dyes. Use the following reference table to validate your results.

Table 1: Comparative Performance Metrics (Typical)

ParameterMethyl Yellow (No Anchor)Methyl Red (Carboxyl Anchor)Interpretation

(V)
0.30 - 0.50 V0.55 - 0.70 VLower

in Methyl Yellow indicates higher recombination rates due to poor surface coverage.

(mA/cm²)
0.1 - 1.54.0 - 8.0Critical Indicator: The drastic drop in current confirms that without the -COOH anchor, electron injection is inefficient.
Fill Factor (FF) 0.30 - 0.500.50 - 0.65High series resistance at the

/Dye interface.
Efficiency (

)
< 0.1% - 0.5%1.0% - 3.0%Demonstrates the "Anchor Effect."

Troubleshooting the "Leaching" Phenomenon: If the electrolyte turns yellow immediately after injection, the dye is desorbing from the


 surface.
  • Cause: The solvent in the electrolyte (often Acetonitrile) is a better solvent for Methyl Yellow than the

    
     surface is an adsorbent.
    
  • Correction: Use a more viscous electrolyte (e.g., ionic liquid based) or perform the study in a solid-state configuration to minimize desorption.

Part 5: Application in Drug/Materials Development

While not a high-performance energy material, Methyl Yellow is a powerful screening tool in development pipelines:

  • QSAR Modeling: Use Methyl Yellow data as the "Zero-Anchor" intercept in Quantitative Structure-Activity Relationship (QSAR) models. This allows researchers to mathematically isolate the contribution of the anchoring group in novel dye designs [1].

  • Steric Hindrance Studies: By comparing Methyl Yellow (planar) with ortho-substituted derivatives, researchers can determine how steric twisting affects the azo-bridge electron transfer, independent of binding geometry [2].

References

  • Galanos, G. et al. (2013). "Relating Electron Donor and Carboxylic Acid Anchoring Substitution Effects in Azo Dyes to Dye-Sensitized Solar Cell Performance." ACS Sustainable Chemistry & Engineering.[2]

  • BenchChem. (2024). "Benchmarking the performance of 4'-Ethyl-4-dimethylaminoazobenzene in solar cells." BenchChem Technical Library.

  • Baradi, M. et al. (2025). "Theoretical designing of novel heterocyclic azo dyes for dye sensitized solar cells." Journal of Computational Electronics.

  • Sigma-Aldrich. (2024). "Organic Dyes for Dye-Sensitized Solar Cells: Technical Review." MilliporeSigma Learning Center.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 4-dimethylamino-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of 4-dimethylamino-4'-methylazobenzene. This method is designed for researchers, scientists, and professionals in drug development and quality control who require an accurate and reproducible analytical procedure for this specific azo dye. The protocol outlines the optimal chromatographic conditions, sample preparation, and method validation parameters, ensuring trustworthiness and scientific integrity.

Introduction: The Analytical Challenge of Azo Dyes

4-dimethylamino-4'-methylazobenzene is a member of the azo dye class of chemical compounds, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. Azo dyes are widely used as colorants in various industries, including textiles, food, and pharmaceuticals. However, some azo dyes or their metabolic byproducts have been identified as potential carcinogens, necessitating sensitive and specific analytical methods for their detection and quantification.

The primary analytical challenge lies in achieving a clean separation of the target analyte from complex sample matrices and potential impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and compatibility with a wide range of analytes and detectors.[1][2] When coupled with a UV-Vis detector, it provides a cost-effective and robust solution for the quantification of chromophoric compounds like 4-dimethylamino-4'-methylazobenzene.

The causality behind selecting a reversed-phase HPLC method stems from the non-polar nature of 4-dimethylamino-4'-methylazobenzene. A C18 stationary phase provides a hydrophobic environment that promotes retention of the analyte, allowing for its separation from more polar matrix components using a polar mobile phase.

Physicochemical Properties of 4-dimethylamino-4'-methylazobenzene

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₁₅H₁₇N₃[3]
Molecular Weight239.32 g/mol [3]
AppearanceYellow crystalline solid
SolubilityPractically insoluble in water; soluble in organic solvents such as methanol, acetonitrile, and chloroform.[4]

The significant non-polar character of the molecule, indicated by its solubility profile, strongly suggests that a reversed-phase chromatographic approach will be most effective for its separation.

Recommended HPLC-UV Method

This section details the optimized chromatographic conditions for the quantification of 4-dimethylamino-4'-methylazobenzene. The selection of a C18 column is based on its widespread success in the separation of non-polar azo dyes.[5] The mobile phase, a gradient of acetonitrile and water, is chosen to provide a good balance of retention and elution, ensuring a sharp peak shape and reasonable analysis time.

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Any standard HPLC system with a UV-Vis detectorThe method is robust and adaptable to most commercially available HPLC instruments.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides excellent retention and separation for non-polar analytes like azo dyes.[5][6]
Mobile Phase A Deionized WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute the non-polar analyte.
Gradient Elution 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-13 min: 90-60% B; 13-15 min: 60% BA gradient elution is employed to ensure efficient elution of the analyte while maintaining good resolution from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.[6]
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and instrument sensitivity.[6]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 440 nmAzo dyes exhibit strong absorbance in the visible region due to their extended conjugated systems.[7][8] A wavelength of 440 nm is selected to maximize sensitivity for 4-dimethylamino-4'-methylazobenzene.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for the preparation of standards and samples to ensure accuracy and reproducibility.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-dimethylamino-4'-methylazobenzene reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with acetonitrile to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from a Textile Matrix)

This protocol is adapted from established methods for the extraction of azo dyes from textiles.[9][10][11]

  • Sample Comminution: Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Extraction:

    • Place 1.0 g of the shredded textile sample into a 50 mL conical flask.

    • Add 20 mL of a suitable organic solvent (e.g., chlorobenzene or a mixture of methanol and water).

    • Sonicate the mixture for 30 minutes at 60 °C.

    • Allow the mixture to cool to room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject 10 µL of the filtered extract into the HPLC system.

Method Validation

To ensure the trustworthiness of the analytical results, the following validation parameters should be assessed according to ICH guidelines.

ParameterSpecificationTypical Expected Results
Linearity Correlation coefficient (r²) > 0.999A linear relationship between peak area and concentration should be observed over the specified range.[6][12]
Accuracy Recovery between 98% and 102%The method should accurately quantify the analyte in a spiked matrix.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) < 2%The method should provide consistent results for repeated analyses of the same sample.[13]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[12]
Specificity No interfering peaks at the retention time of the analyteThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Data Presentation and Visualization

Typical Chromatogram

A well-resolved, symmetrical peak for 4-dimethylamino-4'-methylazobenzene is expected with the described method.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection (e.g., Textile) Extraction Solvent Extraction Sample->Extraction Standard Standard Weighing Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Dilution->HPLC UV UV Detection (440 nm) HPLC->UV Integration Peak Integration UV->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of 4-dimethylamino-4'-methylazobenzene.

Logical Relationship of Method Development

The following diagram outlines the logical considerations for developing this HPLC method.

method_development Analyte Analyte Properties (Non-polar Azo Dye) Method HPLC Method Selection Analyte->Method StationaryPhase Stationary Phase (C18) Method->StationaryPhase MobilePhase Mobile Phase (Acetonitrile/Water) Method->MobilePhase Detection Detection (UV-Vis) Method->Detection Validation Method Validation Method->Validation Wavelength Wavelength Selection (440 nm) Detection->Wavelength

Caption: Logical steps in the development of the HPLC-UV method.

Conclusion

The HPLC-UV method detailed in this application note provides a robust and reliable approach for the quantification of 4-dimethylamino-4'-methylazobenzene. By following the prescribed protocols for sample preparation, chromatographic separation, and method validation, researchers and scientists can achieve accurate and reproducible results. The inherent logic of the method design, rooted in the physicochemical properties of the analyte, ensures its suitability and effectiveness for its intended purpose.

References

  • CN102798677A - Method for quickly screening and detecting azo dyes forbidden in textile materials, leathers and dyes using gas chromatography mass spectrometry.
  • Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. PubMed Central. [Link]

  • hplc method development: Topics by Science.gov. [Link]

  • 4-Dimethylaminoazobenzene - 15th Report on Carcinogens. NCBI Bookshelf. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. ResearchGate. [Link]

  • Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. MDPI. [Link]

  • Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. SciRP.org. [Link]

  • Development and validation of an HPLC-UV method for purity determination of DNA. [Link]

  • Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. [Link]

  • HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah Staff. [Link]

  • Development and validation of an HPLC-UV method for determination of synthetic food colorants. ResearchGate. [Link]

  • 4-Amino-4'-(dimethylamino)azobenzene. NIST WebBook. [Link]

  • HPLC Column for identification of Azo dye degradation products? ResearchGate. [Link]

  • Rapid Determination of Azo Dyes from Textile Samples Using Dionex ASE and U3000 HPLC-UV Instruments with MSQ Plus Detection. Chromatography Online. [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. [Link]

  • Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. ResearchGate. [Link]

  • (a) UV-Vis absorbance spectra of 4 in DCM at the photostationary state... ResearchGate. [Link]

  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI. [Link]

  • Analysis of EU Banned Azo Dyes in Textiles Using Liquid Chromatography Coupled With Single Quadrupole Mass Spectrometry. [Link]

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. [Link]

  • Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. The Royal Society of Chemistry. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Experimental Stability of 4-dimethylamino-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting protocols to increase the stability of 4-dimethylamino-4'-methylazobenzene in experimental settings. The following information is synthesized from established chemical principles and relevant studies on azobenzene derivatives to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that degrade 4-dimethylamino-4'-methylazobenzene during experiments?

The stability of 4-dimethylamino-4'-methylazobenzene is primarily influenced by three environmental factors: light, pH, and the choice of solvent. Like most azobenzene derivatives, this compound is photosensitive and can undergo photoisomerization from its more stable trans-isomer to the cis-isomer upon exposure to light, which can be a precursor to degradation. Its stability is also pH-dependent, as the dimethylamino group can be protonated in acidic conditions, altering the electronic properties of the molecule and potentially its stability. Furthermore, certain solvents can promote photodegradation pathways.

Q2: My solution of 4-dimethylamino-4'-methylazobenzene seems to be changing color over time, even in the dark. What could be the cause?

A color change in your stock solution, even when protected from light, is often indicative of pH-related instability or slow degradation. 4-Dimethylaminoazobenzene, a closely related compound, is known for its characteristic color change as a function of pH[1]. If your solvent has become acidic or basic over time, or if it contains acidic or basic impurities, this can alter the protonation state of the dimethylamino group and affect the compound's absorption spectrum. It is also possible that slow thermal degradation is occurring if the solution is not stored at a sufficiently low temperature.

Q3: Can I use any solvent to dissolve 4-dimethylamino-4'-methylazobenzene?

While 4-dimethylamino-4'-methylazobenzene is soluble in chloroform and ethyl acetate, the choice of solvent is critical for stability[2]. For instance, studies on the closely related 4-diethylaminoazobenzenes have shown that some solvents, such as acetone, can facilitate photodegradation[3]. It is advisable to use high-purity, degassed solvents and to avoid those that may contain peroxides or other reactive impurities. The polarity of the solvent can also influence the rate of thermal cis-to-trans isomerization, a key property in photoswitching experiments.

Q4: What are the ideal storage conditions for solid 4-dimethylamino-4'-methylazobenzene and its solutions?

For long-term stability, solid 4-dimethylamino-4'-methylazobenzene should be stored at -20°C in a freezer, under an inert atmosphere such as argon or nitrogen[2]. Solutions should also be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For photosensitive reagents, using amber vials or wrapping containers in aluminum foil is a standard and effective practice.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent UV-Vis spectra between experiments. 1. Photoisomerization: The trans and cis isomers have different absorption spectra. Inconsistent light exposure can lead to varying ratios of the two isomers. 2. pH Fluctuation: Changes in the pH of the solution can alter the electronic structure and thus the absorption spectrum.1. Standardize Light Exposure: Handle solutions in a dark or low-light environment. Before each measurement, ensure a consistent photo-stationary state by either keeping the solution in the dark to favor the trans isomer or irradiating with a specific wavelength of light to achieve a known trans/cis ratio. 2. Buffer the Solution: If compatible with your experimental system, use a buffered solvent to maintain a constant pH.
Loss of compound activity or concentration over time. 1. Photodegradation: Prolonged exposure to ambient or experimental light sources can cause irreversible degradation of the molecule. 2. Chemical Degradation: The compound may be reacting with the solvent, impurities, or dissolved oxygen.1. Minimize Light Exposure: Use amber glass vials or foil-wrapped containers. Work under red light or minimal lighting conditions. 2. Use High-Purity, Degassed Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Store solutions under an inert atmosphere.
Precipitation of the compound from the solution. 1. Temperature Effects: The solubility of the compound may decrease at lower storage temperatures. 2. Solvent Evaporation: Improperly sealed containers can lead to increased concentration and precipitation.1. Check Solubility at Storage Temperature: If storing at low temperatures, ensure the concentration is below the solubility limit at that temperature. Allow the solution to warm to room temperature and vortex before use. 2. Ensure Proper Sealing: Use vials with tight-fitting caps, possibly with a PTFE liner, to prevent solvent evaporation.

Experimental Protocols for Enhancing Stability

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection and Preparation:

    • Choose a high-purity, HPLC-grade solvent in which 4-dimethylamino-4'-methylazobenzene is soluble (e.g., chloroform, ethyl acetate, or another solvent validated for your experiment).

    • Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. This is particularly important for preventing oxidative degradation.

  • Weighing and Dissolving:

    • Weigh the solid 4-dimethylamino-4'-methylazobenzene in a low-light environment.

    • Dissolve the compound in the prepared degassed solvent in an amber glass vial or a vial wrapped in aluminum foil.

  • Storage:

    • Purge the headspace of the vial with the inert gas before sealing.

    • Store the stock solution at -20°C.

    • Before use, allow the solution to warm to ambient temperature and vortex gently to ensure homogeneity.

Protocol 2: Minimizing Photodegradation During Experiments
  • Workstation Setup:

    • Conduct all manipulations of the compound and its solutions under dim or red light conditions to avoid unintended photoisomerization and degradation.

  • Sample Handling:

    • Use opaque or amber-colored sample holders (e.g., cuvettes, multi-well plates).

    • If transparent containers are necessary, cover them with a light-blocking material whenever they are not actively being measured.

  • Controlled Irradiation:

    • If the experiment involves photoswitching, use specific wavelength light sources (e.g., LEDs or filtered lamps) to control the isomerization process.

    • Avoid broad-spectrum light sources that may contain UV radiation, which is more likely to cause photodegradation.

Key Stability Factors and Recommendations

Factor Mechanism of Instability Best Practices
Light Photoisomerization (trans to cis) and subsequent photodegradation.Store in the dark; use amber vials or foil wrapping; work under low-light or red-light conditions.
pH Protonation of the dimethylamino group alters electronic properties, potentially leading to instability.Use buffered solutions where possible; avoid acidic or basic conditions unless experimentally required.
Temperature Can increase the rate of thermal degradation and influence cis-trans isomerization kinetics.Store stock solutions at -20°C; avoid prolonged exposure to elevated temperatures.
Atmosphere Dissolved oxygen can participate in photodegradation pathways, possibly through radical mechanisms.Use degassed solvents; store solutions and solid compound under an inert atmosphere (e.g., argon or nitrogen).
Solvent Can directly participate in degradation reactions or contain impurities that promote degradation.Use high-purity, fresh solvents; avoid solvents known to promote radical reactions (e.g., acetone in photochemistry).

Logical Workflow for Stability Troubleshooting

Stability_Troubleshooting cluster_prep Preparation & Storage cluster_exp Experimental Phase cluster_troubleshoot Troubleshooting Prep Prepare Solution Store Store Solution Prep->Store Follow Protocol 1 Experiment Perform Experiment Inconsistent_Data Inconsistent Results? Experiment->Inconsistent_Data Check_Light Review Light Exposure Inconsistent_Data->Check_Light Yes Revise_Protocol Revise Protocol Inconsistent_Data->Revise_Protocol No, but proactive Check_pH Verify pH & Buffer Check_Light->Check_pH Check_Solvent Assess Solvent Purity Check_pH->Check_Solvent Check_Temp Confirm Temperature Control Check_Solvent->Check_Temp Check_Temp->Revise_Protocol

Sources

Technical Support Center: A Guide to Handling 4-dimethylamino-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for 4-dimethylamino-4'-methylazobenzene. This document is designed for researchers, scientists, and drug development professionals who utilize this and structurally related azo dyes in their work. The following content moves beyond a simple recitation of safety data, aiming to provide a deeper, mechanistic understanding of the pitfalls you may encounter. My goal is to equip you with the foresight and knowledge to handle this compound safely and effectively, ensuring the integrity and reproducibility of your experimental outcomes.

The most critical takeaway is that 4-dimethylamino-4'-methylazobenzene belongs to a class of compounds that requires the utmost respect and caution. Its parent compound, 4-dimethylaminoazobenzene (DAB), is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program and is a regulated substance under OSHA.[1][2][3] Therefore, all handling protocols for its derivatives, including the 4'-methyl variant, must be grounded in this high-hazard classification.

Part 1: Critical Safety Protocols & Emergency Response (FAQs)

This section addresses the most urgent questions regarding the safe handling and emergency procedures for 4-dimethylamino-4'-methylazobenzene.

Q1: What are the primary hazards of 4-dimethylamino-4'-methylazobenzene?

A1: The primary and most severe hazard is its potential carcinogenicity, based on extensive data from the parent compound, 4-dimethylaminoazobenzene (DAB).[2][3] It has been shown to cause liver, bladder, and skin cancer in animal studies.[4] Many scientists believe there is no safe level of exposure to a carcinogen.[4] Additional acute hazards include:

  • Toxicity: The compound is harmful if swallowed.

  • Skin and Eye Irritation: Direct contact can cause skin irritation, manifesting as a rash or burning sensation.[4][5]

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, skin absorption, and ingestion.[4][6]

Table 1: Hazard Summary & Required Personal Protective Equipment (PPE)

Hazard Classification Required Engineering Controls Mandatory PPE
Potential Carcinogen [1][2] Certified Chemical Fume Hood Full-face shield or safety goggles
Acute Oral Toxicity Designated & Regulated Work Area[1][4] Nitrile gloves (double-gloving recommended)
Skin Irritant/Absorber [4][6] Negative Pressure Environment Chemical-resistant lab coat

| Inhalation Hazard [4] | N/A | Closed-toe footwear |

Q2: What engineering controls are mandatory for handling this compound?

A2: All work involving solid or dissolved 4-dimethylamino-4'-methylazobenzene must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust. The Occupational Safety and Health Administration (OSHA) requires that a formal, marked, and regulated area be established wherever this class of carcinogen is handled, used, or stored.[1][4] Access to this area should be restricted to trained personnel.

Q3: How should I respond to an accidental exposure?

A3: Immediate and thorough action is critical. Follow these protocols precisely:

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention, even if no irritation is apparent.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[6]

  • Ingestion: Rinse the mouth thoroughly with water. Call a poison control center or physician immediately. Do not induce vomiting.

Q4: What is the correct procedure for cleaning up a spill?

A4: The response depends on the scale of the spill, but the principles remain the same:

  • Evacuate & Isolate: Evacuate all non-essential personnel from the immediate area.[4] Isolate the spill area.

  • Wear Full PPE: Do not attempt cleanup without appropriate PPE, including respiratory protection.

  • Contain the Spill: For solid spills, do not dry sweep, as this can generate airborne dust. Gently cover the spill with an inert absorbent material like dry lime, sand, or soda ash.[4]

  • Collect Waste: Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.[9]

  • Decontaminate: Wipe the spill area with absorbent paper dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[9] All cleanup materials are considered hazardous waste.

  • Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and governmental regulations.[5]

spill Spill Detected evacuate Evacuate & Isolate Area spill->evacuate ppe Don Full PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Cover with Inert Material (Sand, Lime) ppe->contain collect Collect into Hazardous Waste Container contain->collect decon Decontaminate Surface (Solvent & Soap/Water) collect->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose

Caption: Workflow for Safe Spill Response.

Part 2: Troubleshooting Guide for Experimental Workflows

Inconsistencies in experimental results when using azo dyes often trace back to fundamental issues with solution preparation and stability.

Topic: Stock Solution Preparation & Storage

Q1: My compound appears insoluble in my desired buffer. What solvents are recommended?

A1: 4-dimethylamino-4'-methylazobenzene is a hydrophobic molecule with poor aqueous solubility. Direct dissolution in aqueous buffers will likely fail. The standard protocol is to first prepare a high-concentration primary stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous experimental medium.

Protocol: Preparing a Primary Stock Solution

  • Solvent Selection: Begin by testing solubility in Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are generally the most effective solvents for this class of compound.

  • Weighing: Accurately weigh the solid compound in a designated chemical fume hood. Use an anti-static weigh boat or weighing paper.

  • Dissolution: Add the appropriate volume of the selected organic solvent to achieve your target concentration (e.g., 10-50 mM). Use a vortex mixer or sonicate briefly in a water bath to aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Secondary Dilutions: Perform serial dilutions from this primary stock for your working solutions. Crucially, when diluting into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent precipitation.

Table 2: Recommended Solvents for Stock Solutions

Solvent Suitability Notes
DMSO Excellent Standard for cell-based assays; ensure final concentration is non-toxic to your system (typically <0.5%).
DMF Excellent Good alternative to DMSO; check for compatibility with your experimental setup.
Ethanol Moderate May require warming to fully dissolve; lower concentrations may be achievable.

| Aqueous Buffers | Poor | Not recommended for primary stock solutions. |

Q2: My stock solution changed color/developed precipitate after storage. What is the cause?

A2: This indicates chemical degradation or precipitation. The primary culprits are light, improper storage temperature, and solvent evaporation. The azo-bridge (-N=N-) is susceptible to photoisomerization from the stable trans isomer to the less stable cis isomer upon exposure to UV or visible light, which can alter its spectral properties and biological activity.

Q3: How should I properly store my stock solutions to ensure long-term stability?

A3: To maintain the integrity of your stock solution:

  • Protect from Light: Store aliquots in amber vials or wrap clear vials completely in aluminum foil.

  • Store Cold: Store primary stock solutions at -20°C or -80°C.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation.

  • Use an Inert Atmosphere: For maximum stability over extended periods, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Topic: Assay & Data Interpretation

Q1: I'm observing high background or non-specific signals in my experiment. How can I troubleshoot this?

A1: High background can stem from several sources related to the compound itself:

  • Precipitation: The compound may be precipitating out of your low-percentage organic solvent/aqueous buffer mix. This can be misinterpreted as a signal. Solution: Centrifuge your final working solution at high speed (>10,000 x g) for 10 minutes before use and carefully pipette the supernatant. Also, consider adding a non-ionic detergent like Tween-20 (at ~0.01%) to your buffer to improve solubility.

  • Compound Aggregation: At higher concentrations, hydrophobic molecules can form aggregates. Solution: Run a concentration-dependent control to see if the background signal correlates with the compound concentration.

  • Intrinsic Fluorescence/Absorbance: The compound is a chromophore.[10] Ensure you run proper controls (vehicle-only, compound in buffer without biological components) to subtract any intrinsic signal.

Q2: My experimental results are not reproducible. What factors should I investigate?

A2: Reproducibility issues often point to a degraded or improperly prepared stock solution. Use the following workflow to diagnose the problem.

start Inconsistent Results Observed check_stock Is the stock solution old or frequently used? start->check_stock prep_new Prepare a fresh primary stock from solid compound. check_stock->prep_new Yes check_method Was the dilution method consistent? check_stock->check_method No rerun Repeat experiment with freshly diluted working solution. prep_new->rerun success Problem Solved rerun->success Success fail Issue Persists: Investigate other assay parameters. rerun->fail Failure validate_method Validate dilution protocol. Add stock to buffer while vortexing. check_method->validate_method No check_purity Could the solid be degraded? check_method->check_purity Yes validate_method->rerun analyze_purity Check purity via HPLC or NMR. Order new lot if necessary. check_purity->analyze_purity Yes check_purity->fail No analyze_purity->prep_new

Caption: Troubleshooting Workflow for Non-Reproducible Results.

Part 3: General FAQs

Q1: What are the key physical and chemical properties of 4-dimethylamino-4'-methylazobenzene?

A1: The key properties are summarized below.

Table 3: Physical and Chemical Properties

Property Value Source
CAS Number 3010-57-9 [11]
Molecular Formula C₁₅H₁₇N₃ [11]
Molecular Weight 239.32 g/mol [11]
Appearance Yellow to orange crystalline solid/powder [4][12]
Melting Point ~120 °C [12]

| Purity | Typically >98.0% |[12] |

Q2: Are there any common chemical incompatibilities I should be aware of?

A2: Yes. Avoid contact with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates) and strong acids (e.g., hydrochloric, sulfuric, nitric acid).[4] Contact with these substances can lead to vigorous, potentially hazardous reactions and will certainly degrade the compound.

References

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 4-DIMETHYLAMINOAZOBENZENE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-azobenzene-4'-sulphonic acid sodium salt. [Link]

  • Albert Einstein College of Medicine. (n.d.). Safety & Health Program: 4-Dimethylaminoazobenzene. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene. [Link]

  • National Toxicology Program (NTP). (n.d.). RoC Profile: 4-Dimethylaminoazobenzene. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). 4-Dimethylaminoazobenzene - 15th Report on Carcinogens. [Link]

  • PubChem. (2025). 4-(Dimethylamino)-4'-(methylamino)azobenzene. [Link]

  • PubChem. (2025). 4-Hydroxy-4'-dimethylaminoazobenzene. [Link]

  • Zhuang, S., et al. (n.d.). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. ResearchGate. [Link]

  • Google Patents. (n.d.). CN113563198B - Synthesis method of tetra (dimethylamino) zirconium.
  • Miller, J. A., & Miller, E. C. (1948). The carcinogenicity of certain derivatives of p-dimethylaminoazobenzene in the rat. Journal of Experimental Medicine, 87(2), 139–156. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-(DIMETHYLAMINO)-4'-METHYLAZOBENZENE, Z-. [Link]

Sources

strategies to enhance the photoswitching properties of 4-dimethylamino-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Dimethylamino-4'-methylazobenzene Optimization

Status: Online 🟢 Agent: Senior Application Scientist (Dr. X) Case ID: AZO-DMA-4M-OPT[1]

Welcome to the Photoswitch Optimization Hub

You are working with 4-dimethylamino-4'-methylazobenzene , a classic "push-pull" azobenzene derivative (often structurally related to Methyl Yellow).[1] Unlike simple azobenzene, this molecule possesses an electron-donating dimethylamino group and a weakly donating methyl group on opposite phenyl rings.[1] This asymmetry creates a strong dipole moment, making its photoswitching properties highly sensitive to environmental factors like solvent polarity and pH.

This guide addresses the specific challenges of this "pseudo-stilbene" class molecule: rapid thermal relaxation , spectral overlap , and environmental sensitivity .

Module 1: Thermal Stability & The "Disappearing Bit"

User Issue: "I irradiate my sample to switch it to the cis state, but it reverts to trans almost immediately. I cannot store the state."

Diagnosis: This is the hallmark of push-pull azobenzenes .[1] The electron-donating dimethylamino group lowers the activation energy for the thermal cis


trans relaxation. In polar solvents, the transition state (which is more polar than the ground state) is stabilized, accelerating the relaxation rate by orders of magnitude.

Troubleshooting Protocol:

Variable Recommendation Mechanism
Solvent Polarity Switch to Non-Polar Polar solvents (DMSO, Acetonitrile) stabilize the rotational transition state, causing rapid relaxation (

seconds).[1] Non-polar solvents (Hexane, Toluene) destabilize this state, extending the cis lifetime (

minutes to hours).
Matrix Rigidify Environment Encapsulate in PMMA (Poly(methyl methacrylate)) or Polystyrene. The steric constraint of the polymer chain physically hinders the rotation required for relaxation.
Temperature Cryogenic Control If solution-phase is mandatory, lower temperature to -20°C or below. The thermal relaxation follows Arrhenius kinetics; cooling exponentially increases cis lifetime.

Experimental Validation (Self-Check):

  • Dissolve compound in Toluene vs. Acetonitrile.

  • Irradiate both with 405 nm light.

  • Monitor absorbance at

    
     (approx. 410 nm) over 60 seconds in the dark.
    
  • Result: The Toluene sample should maintain the cis state (lower absorbance) significantly longer.

Module 2: Photostationary State (PSS) Optimization

User Issue: "I can only convert 40-50% of the molecules to the cis form. The switching is incomplete."

Diagnosis: This molecule exhibits significant overlap between the


 (trans absorption) and 

(cis absorption) bands.[1] Irradiating at the peak absorption of the trans isomer also excites the cis isomer, triggering the reverse reaction.

Optimization Strategy:

  • Wavelength Detuning:

    • Do not irradiate exactly at

      
       (~410 nm).
      
    • Shift to the "Red Edge": Use a 450 nm or 470 nm LED. While the absorption coefficient is lower (slower switching), the ratio of

      
       is often more favorable at the red tail, leading to a higher PSS (up to 80-90% cis).
      
  • Concentration Check (Aggregation):

    • Symptom: Broad, featureless spectra or new bands appearing >450 nm.

    • Fix: Aminoazobenzenes are prone to stacking (H-aggregates).[1] Keep concentrations

      
       M. If high concentration is needed, add a surfactant or use a bulky solvent (e.g., tert-butyl alcohol).[1]
      

Visualization: Troubleshooting Logic Flow

Troubleshooting Start Issue: Poor Photoswitching Performance CheckType Identify Symptom Start->CheckType FastRelax Cis state vanishes too fast (Thermal Instability) CheckType->FastRelax LowPSS Low Conversion % (Incomplete Switching) CheckType->LowPSS SolventCheck Check Solvent Polarity FastRelax->SolventCheck LightSource Check Excitation Wavelength LowPSS->LightSource NonPolar Use Hexane/Toluene (Stabilizes Cis) SolventCheck->NonPolar Solution Phase Matrix Use PMMA Film (Steric Hindrance) SolventCheck->Matrix Solid State RedShift Shift to Red Edge (450-470 nm) Avoid Peak Abs (~400 nm) LightSource->RedShift AggCheck Check Concentration (<0.1 mM) LightSource->AggCheck caption Figure 1: Decision tree for diagnosing and resolving common photoswitching inefficiencies.

Module 3: Environmental Sensitivity (The "Hidden" Switch)

User Issue: "My sample turned pink/red and stopped switching."

Diagnosis: You have inadvertently triggered the protonation switch . The dimethylamino group is basic (


).[1]
  • Neutral (Yellow): Active photoswitch.

  • Protonated (Red/Pink): The proton binds to the azo nitrogen (

    
    -nitrogen) or the amino group. This creates a "push-push" or locked system with a large bathochromic shift (red shift).[1] Protonated azobenzenes typically have extremely fast thermal relaxation or are locked in the trans form.
    

Enhancement Strategy: Acid-Gating You can use this property to create a dual-input switch (Light + pH).[1]

  • To Lock the Switch: Add trace acid (HCl, TFA). The system freezes in the trans state (or relaxes instantly).

  • To Unlock: Add base (Triethylamine). The yellow color returns, and photoswitching is restored.

Module 4: Advanced Enhancement Strategies

For researchers requiring performance beyond standard optimization, employ these advanced methodologies:

Metal-Organic Framework (MOF) Encapsulation

Immobilizing the molecule as a linker or guest in a MOF (e.g., ZIF-8 or UiO-66) isolates the chromophores.[1]

  • Benefit: Eliminates aggregation completely.

  • Effect: The rigid pore structure can increase the cis half-life by preventing the large conformational change required for relaxation, effectively "trapping" the energy [1].

Catalytic Resetting

If your goal is fast switching cycles (e.g., for an oscillator or motor), you can catalyze the cis


trans back-reaction.
  • Method: Introduce Gold Nanoparticles (AuNPs) or Graphene Oxide (GO).

  • Mechanism: Electron transfer from the excited azobenzene to the catalyst surface opens a new, barrier-less relaxation pathway, reducing the reset time to milliseconds [2].

Mechanism of Solvent-Assisted Relaxation [1]

Mechanism Trans Trans Isomer (Stable, Dipole Low) Cis Cis Isomer (Metastable, Dipole High) Trans->Cis hν (UV/Blue) TS Transition State (Rotational, Highly Polar) TS->Trans Relaxation Cis->TS Thermal Activation Solvent Polar Solvent Molecules (Stabilize TS) Solvent->TS Dipole-Dipole Interaction caption Figure 2: Mechanism of solvent-assisted thermal relaxation in push-pull azobenzenes.

References

  • Cis-to-Trans Isomerization of Azobenzene Investigated by Using Thin Films of Metal-Organic Frameworks. Source: Royal Society of Chemistry (Phys. Chem. Chem. Phys.).[2][3] URL:[Link]

  • Graphene oxide catalyzed cis-trans isomerization of azobenzene. Source: ResearchGate (Scientific Reports). URL:[Link]

  • Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. Source: Elsevier (Chemical Physics). URL:[Link]

  • The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Source: Longdom Publishing (J Phys Chem Biophys). URL:[Link]

Sources

Validation & Comparative

comparative study of 4-dimethylamino-4'-methylazobenzene and other azo dyes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 4-Dimethylamino-4'-methylazobenzene and Other Azo Dyes

Introduction: The Vibrancy and Versatility of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used across a multitude of industries.[1] Their defining feature is the azo group (–N=N–), a chromophore that connects two aromatic rings, creating an extended conjugated system responsible for their vibrant colors.[1] The facile and cost-effective synthesis, achieved through diazotization and azo coupling reactions, has cemented their industrial importance.[1][2] However, the very properties that make them effective dyes also raise significant toxicological and environmental concerns, primarily due to the potential for reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative study of 4-dimethylamino-4'-methylazobenzene against other notable azo dyes such as Methyl Red and Sudan I . We will explore their synthesis, photochemical properties, toxicological profiles, and functional applications, supported by experimental data and established protocols. The objective is to provide a clear, scientifically grounded comparison that informs experimental design and material selection.

Section 1: The Azobenzene Core - Structure and Photochemistry

The fundamental structure of all azo dyes is the azobenzene molecule, which can exist in two photoisomeric forms: the thermodynamically stable trans isomer and the less stable cis isomer. This photo-switchable property is at the heart of many advanced applications for azobenzene derivatives.

The color of an azo dye is determined by the electronic transitions within its extended π-system. Typically, azobenzene-type molecules exhibit two characteristic absorption bands:

  • A high-intensity π → π * band in the UV region (around 320-350 nm).

  • A lower-intensity n → π * band in the visible region (around 440-450 nm), which is responsible for the perceived color.

The precise wavelength of maximum absorbance (λmax) and, consequently, the color, is highly dependent on the nature and position of substituent groups on the aromatic rings. Electron-donating groups (e.g., -N(CH₃)₂, -OH, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -COOH) can shift the absorption bands, a phenomenon known as solvatochromism. This tunability is a key reason for the vast range of colors achievable with azo dyes.[3]

Section 2: Comparative Physicochemical and Photochemical Properties

To provide a clear comparison, we will focus on three representative azo dyes: the subject of our study, 4-dimethylamino-4'-methylazobenzene, and two well-characterized comparators, Methyl Red and Sudan I.

Property4-dimethylamino-4'-methylazobenzeneMethyl RedSudan ICongo Red
Molecular Formula C₁₅H₁₇N₃C₁₅H₁₅N₃O₂C₁₆H₁₂N₂OC₃₂H₂₂N₆Na₂O₆S₂
Molecular Weight 239.32 g/mol [4]269.30 g/mol [5]248.28 g/mol 696.66 g/mol
Appearance Orange to Dark Orange Solid[6]Dark Red/Purple Crystalline Powder[5][7]Reddish-Brown Crystalline Powder[8]Red-Brown Powder[9]
Melting Point 120 °C[4]179-182 °C[5][7]131-133 °C>360 °C[9]
Water Solubility InsolublePractically Insoluble[7][10]Insoluble[8]Soluble[11]
λmax (in Ethanol) Not explicitly found, expected ~410-450 nm~410 nm (yellow form), ~520-530 nm (red form)[5][7][10]~476-480 nm~497 nm[11]
Key Functional Groups Dimethylamino, MethylDimethylamino, Carboxylic AcidHydroxylAmino, Sulfonic Acid

Analysis of Comparative Data:

The structural variations among these dyes directly influence their physical and photochemical properties.

  • 4-dimethylamino-4'-methylazobenzene features two electron-donating groups (dimethylamino and methyl), which typically result in a yellow to orange color. Its lower melting point compared to Methyl Red suggests weaker intermolecular forces.

  • Methyl Red includes both an electron-donating (dimethylamino) and an electron-withdrawing (carboxylic acid) group.[5][7] This push-pull system enhances the electronic conjugation and makes its absorption spectrum highly sensitive to pH, explaining its utility as a pH indicator (red in pH < 4.4, yellow in pH > 6.2).[5]

  • Sudan I is a simpler structure with a hydroxyl group. It is lipophilic (oil-soluble) and used as a solvent dye.[8][12]

  • Congo Red is a much larger, symmetrical molecule with two azo groups and two sulfonic acid groups, which confer water solubility.[9][11] Its ability to bind to amyloid fibrils makes it a crucial histological stain.

Section 3: Synthesis and Structural Characterization

The synthesis of azo dyes is a cornerstone of organic chemistry, typically involving a two-step process: diazotization followed by azo coupling.[1]

Causality in Synthesis: The choice of the primary aromatic amine (for the diazonium salt) and the coupling component dictates the final structure and properties of the dye. The reaction must be performed at low temperatures (0-5 °C) because the diazonium salt intermediate is unstable and can decompose, releasing nitrogen gas at higher temperatures.[1] The pH of the coupling reaction is also critical: phenols couple under slightly alkaline conditions, while amines couple under slightly acidic conditions.

G cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_coupling Step 2: Azo Coupling A Primary Aromatic Amine (e.g., p-toluidine) D Diazonium Salt Formation [Ar-N₂]⁺Cl⁻ A->D B Sodium Nitrite (NaNO₂) B->D C Mineral Acid (HCl) C->D F Azo Dye Product D->F Electrophilic Aromatic Substitution E Coupling Component (e.g., N,N-dimethylaniline) E->F G pH Control (Acidic for amines, Alkaline for phenols) G->F

Caption: General workflow for the synthesis of an azo dye.

Section 4: Comparative Toxicology and Safety Assessment

The primary toxicological concern with azo dyes is their metabolism back to the constituent aromatic amines.[13] This reductive cleavage of the azo bond can be catalyzed by azoreductase enzymes in the liver or by intestinal microorganisms.

Many aromatic amines are known or suspected carcinogens. For instance, 4-dimethylaminoazobenzene (a close relative of the topic compound) is considered reasonably anticipated to be a human carcinogen and is known to induce liver and bladder tumors in animal studies.[13] Sudan dyes are also classified as Category 3 carcinogens by the International Agency for Research on Cancer (IARC).[14]

Mechanism of Toxicity:

  • Ingestion/Absorption: The azo dye enters the body.

  • Reductive Cleavage: Azoreductases in the gut or liver break the -N=N- bond.

  • Formation of Aromatic Amines: Two potentially toxic aromatic amine molecules are released.

  • Metabolic Activation: These amines can be metabolically activated in the liver to reactive electrophilic species.

  • DNA Adduct Formation: The reactive metabolites can bind covalently to DNA, forming adducts that can lead to mutations and initiate cancer.

G AzoDye Azo Dye (Ar-N=N-Ar') Enzyme Azoreductase (Liver / Gut Microbiota) AzoDye->Enzyme Ingestion Amines Aromatic Amines (Ar-NH₂ + Ar'-NH₂) Enzyme->Amines Reductive Cleavage Activation Metabolic Activation (e.g., N-hydroxylation) Amines->Activation Reactive Reactive Metabolites Activation->Reactive DNA DNA Reactive->DNA Covalent Binding Adducts DNA Adducts (Mutations, Carcinogenesis) DNA->Adducts

Caption: Mechanism of azo dye metabolic activation and toxicity.

A comparative cytotoxicity study can be performed using an in vitro method like the MTT assay. This assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity after exposure to a dye indicates a cytotoxic effect.

DyeToxicological ClassificationAcute Toxicity (Oral LD₅₀, Rat)
4-dimethylaminoazobenzene IARC Group 2B (Possibly carcinogenic to humans), NTP: RAHC (Reasonably anticipated to be a human carcinogen)[13]200 mg/kg
Methyl Red IARC Group 3 (Not classifiable as to its carcinogenicity to humans)[5]No data available
Sudan I IARC Group 3 (Not classifiable as to its carcinogenicity to humans)No data available, but considered genotoxic and carcinogenic in animal studies[14]

Section 5: Applications and Performance

The specific applications of azo dyes are directly linked to their chemical structures and properties.

  • 4-dimethylamino-4'-methylazobenzene and its analogs: These are primarily used in research contexts, particularly for studying photo-switchable systems, nonlinear optics, and as components in molecular machines. Their industrial use is limited due to toxicity concerns.

  • Methyl Red: Its primary application is as a pH indicator in titrations and microbiological tests (e.g., the MR test for identifying enteric bacteria).[5] Its distinct color change over a narrow pH range (4.4-6.2) makes it highly effective for this purpose.[5][10]

  • Sudan I: As a solvent dye, it is used to color non-polar substances like waxes, oils, gasoline, and plastics.[12] It is explicitly banned as a food additive due to its carcinogenicity.[14]

  • Congo Red: Used extensively in histology and pathology as a stain for amyloid deposits in tissues, which is crucial for diagnosing amyloidosis.[15] It also functions as a pH indicator, though its use is less common than Methyl Red for this purpose.

Dyeing Performance: For textile applications, performance is evaluated based on factors like dye uptake (exhaustion), colorfastness (to washing, light, and rubbing), and levelness. Disperse dyes, like many simple azo compounds, are used for hydrophobic fibers like polyester. Their performance depends on their ability to penetrate and remain fixed within the fiber matrix.[16][17]

Section 6: Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and evaluation of azo dyes.

Protocol 1: Synthesis of an Azo Dye (e.g., Methyl Red)

Rationale: This protocol uses the fundamental diazotization and coupling reaction. Anthranilic acid is diazotized and then coupled with N,N-dimethylaniline. The temperature is strictly controlled to ensure the stability of the diazonium salt.[1]

Materials:

  • Anthranilic acid

  • N,N-dimethylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ice, distilled water

  • Beakers, magnetic stirrer, filtration apparatus

Procedure:

  • Diazotization: a. Dissolve anthranilic acid in dilute HCl in a beaker and cool to 0-5 °C in an ice bath. b. Slowly add a pre-chilled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C. Stir continuously for 10-15 minutes.

  • Coupling: a. In a separate beaker, dissolve N,N-dimethylaniline in dilute HCl. b. Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, keeping the mixture in the ice bath. c. A colored precipitate should form immediately.

  • Isolation and Purification: a. Make the solution slightly alkaline by slowly adding NaOH solution to precipitate the dye fully. b. Isolate the crude dye by vacuum filtration and wash the solid with cold water. c. Recrystallize the product from an appropriate solvent (e.g., ethanol) to purify.

Protocol 2: UV-Vis Spectroscopic Analysis

Rationale: This protocol determines the wavelength of maximum absorbance (λmax), which is a key characteristic of a dye. Beer-Lambert's law can be used to quantify the dye concentration if the extinction coefficient is known.[18]

Materials:

  • Synthesized azo dye

  • Spectroscopic grade solvent (e.g., ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the dye of a known concentration (e.g., 1x10⁻³ M) in the chosen solvent.

  • Prepare a dilute solution (e.g., 5x10⁻⁵ M) from the stock solution.[18]

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Record the absorption spectrum of the dilute dye solution over a relevant range (e.g., 250-700 nm).[18]

  • Identify the wavelength(s) at which maximum absorbance occurs (λmax).

Protocol 3: Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[19]

G A 1. Seed cells in a 96-well plate and incubate (e.g., 24 hours) B 2. Treat cells with varying concentrations of azo dye and incubate (e.g., 24-48 hours) A->B C 3. Add MTT Reagent to each well and incubate (e.g., 4 hours) B->C D Viable cells convert MTT to purple formazan C->D E 4. Add Solubilization Solution (e.g., DMSO) to dissolve formazan crystals D->E F 5. Read absorbance at ~570 nm using a plate reader E->F G 6. Calculate % cell viability relative to untreated control F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Human cell line (e.g., HepG2 liver cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Azo dye stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the azo dye (and a vehicle control, e.g., DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

The comparative analysis of 4-dimethylamino-4'-methylazobenzene with other azo dyes like Methyl Red and Sudan I highlights the profound impact of molecular structure on function, application, and safety. While all share the core azobenzene chromophore, subtle changes in substituent groups drastically alter their color, solubility, pH sensitivity, and toxicological profile. 4-dimethylamino-4'-methylazobenzene serves as a valuable model compound for research in photochemistry and material science, but its toxicological profile, similar to related aminoazobenzenes, warrants extreme caution. In contrast, Methyl Red is a workhorse pH indicator, and Sudan I is an effective but hazardous industrial colorant. This guide underscores the necessity for researchers to consider not only the desired functional properties of a dye but also its complete physicochemical and toxicological profile, ensuring both innovative and responsible science.

References

  • National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Dimethylaminoazobenzene. U.S. Department of Health and Human Services. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene. [Link]

  • ChemBK. (n.d.). Methyl red - Physico-chemical Properties. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Dimethylaminoazobenzene Hazard Summary. [Link]

  • Wikipedia. (n.d.). Methyl red. [Link]

  • ResearchGate. (2021). Single-dose Acute Toxicity of 4-F-MDMB-BUTINACA Designer Cannabis Drug: LD50 and Histological Changes in Mice. [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-4'-(methylamino)azobenzene. [Link]

  • Journal of Molecular Structure. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-azobenzene -4'-sulphonic acid sodium salt. [Link]

  • ResearchGate. (2019). Spectrophotometric Determination of Sudan I-IV Dyes in Selected Chili Samples: A Survey of Karachi City, Pakistan. [Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye. [Link]

  • Molecules. (2019). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. [Link]

  • Fibre2Fashion. (n.d.). Optimisation of the Disperse Dyeing Process using Dyebath Analysis. [Link]

  • ResearchGate. (n.d.). The maximum absorbance wavelength (λmax) of Congo red. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Methods in Molecular Biology. (2011). Cell sensitivity assays: the MTT assay. [Link]

  • Plant Archives. (n.d.). KINETIC AND THERMODYNAMIC STUDY TO REMOVAL OF CONGO RED DYE FROM AQUEOUS SOLUTIONS USING APRICOT SEEDS. [Link]

  • Tiankun Chemical. (2023). Methods for Testing The Quality of Disperse Dyes. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]

  • PhotochemCAD. (n.d.). Sudan I - Absorption Spectrum. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. (2014). Aqueous Photophysical Parameters of Congo Red. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). The continuous flow synthesis of azos. [Link]

  • Skychem Group. (2024). Disperse Dye Compatibility Technology And Dye Selection Principles. [Link]

  • Bio-Optica. (n.d.). CONGO RED. [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectra of azo dyes. [Link]

  • National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene. [Link]

  • PubChem. (n.d.). 4-Hydroxy-4'-dimethylaminoazobenzene. [Link]

  • Sinoever. (2022). 5 important performance and test methods of disperse dyes part 1. [Link]

  • AZoM. (2020). Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes. [Link]

Sources

Comparative Guide: 4-Dimethylamino-4'-methylazobenzene vs. 2-Acetylaminofluorene in Hepatocarcinogenesis

[1]

Executive Summary

This guide provides a technical comparison between 4-dimethylamino-4'-methylazobenzene (an aminoazo dye, often referenced alongside its isomer 3'-Me-DAB) and 2-acetylaminofluorene (2-AAF), two seminal chemical agents used to induce hepatocellular carcinoma (HCC) in rodent models.

While both compounds are potent pro-carcinogens requiring metabolic activation, their utility in modern cancer research differs fundamentally:

  • 2-AAF is the gold standard for promotion and selection . It is the critical component of the "Solt-Farber" Resistant Hepatocyte Model, utilized to synchronously expand initiated pre-neoplastic foci by inhibiting the proliferation of normal hepatocytes.

  • 4-dimethylamino-4'-methylazobenzene (Me-DAB) serves as a complete carcinogen and a potent inducer of oval cell (hepatic stem cell) proliferation . It is historically significant for elucidating the "protein deletion" hypothesis and studying the inflammatory-cirrhotic drive in tumorigenesis.

Mechanistic Profiling & Metabolic Activation

Both compounds are pro-carcinogens , meaning they are biologically inert until metabolized by the host's cytochrome P450 (CYP) system. Their divergence lies in the specific enzymes recruited and the nature of the DNA adducts formed.

2-Acetylaminofluorene (2-AAF)[2][3][4]
  • Primary Pathway: 2-AAF undergoes N-hydroxylation (via CYP1A2 in liver) to form N-hydroxy-2-AAF.

  • The Critical Step: This intermediate is converted by sulfotransferases into the unstable N-acetoxy-2-AAF sulfate ester.

  • Genotoxicity: The sulfate ester spontaneously degrades to form an arylnitrenium ion, which binds covalently to the C8 position of Guanine residues (dG-C8-AAF), causing replication blocks and frameshift mutations.

  • Physiological Effect: Crucially, 2-AAF is mito-inhibitory to normal hepatocytes. It induces cell cycle arrest (G1/S block) in non-initiated cells, a feature exploited in resistance models.

4-Dimethylamino-4'-methylazobenzene (Me-DAB)
  • Structural Context: The addition of a methyl group at the 4' position (para to the azo linkage) blocks the primary detoxification pathway (ring hydroxylation). This forces the metabolism toward N-oxidation.

  • Activation: Requires N-demethylation followed by N-hydroxylation to form N-hydroxy-methyl-aminoazobenzene .

  • Adduct Formation: This metabolite is esterified (often by sulfotransferases or acetyltransferases) to generate an electrophile that targets C8-Guanine and N6-Adenine.

  • Physiological Effect: Unlike 2-AAF, azo dyes are acutely necrogenic . They cause continuous cycles of hepatocyte death and compensatory regeneration, creating a chronic inflammatory environment resembling human cirrhosis.

Visualization: Metabolic Activation Pathways[5][6]

MetabolicPathwaysAAF2-AAF(Pro-carcinogen)N_OH_AAFN-hydroxy-2-AAF(Proximate Carcinogen)AAF->N_OH_AAFN-HydroxylationN_AcetoxyN-acetoxy-2-AAF(Ultimate Carcinogen)N_OH_AAF->N_AcetoxyEsterificationAdduct_AAFdG-C8-AAF Adduct(Replication Block)N_Acetoxy->Adduct_AAFCovalent BindingMeDAB4-dimethylamino-4'-methylazobenzeneMABMonomethyl-aminoazo-benzene (MAB)MeDAB->MABN-DemethylationN_OH_MABN-hydroxy-MABMAB->N_OH_MABN-HydroxylationNitreniumArylnitrenium IonN_OH_MAB->NitreniumEsterification &CleavageAdduct_DABC8-Guanine / N6-AdenineAdductsNitrenium->Adduct_DABDNA AlkylationCYP1A2CYP1A2CYP1A2->N_OH_AAFSULTSulfotransferaseSULT->N_AcetoxyCYP_DemethCYP (Demethylation)CYP_Demeth->MAB

Figure 1: Comparative metabolic bioactivation pathways of 2-AAF and Me-DAB leading to DNA adduct formation.

Performance Comparison: Model Selection Guide

Researchers must select the agent based on the specific stage of carcinogenesis under investigation.

Feature2-Acetylaminofluorene (2-AAF)4-Dimethylamino-4'-methylazobenzene
Primary Role Promoter / Selector Complete Carcinogen
Key Mechanism Mito-inhibition of normal cells; selection of resistant clones.Chronic cytotoxicity, necrosis, and regenerative hyperplasia.
Target Population Initiated "Resistant Hepatocytes" (GST-P+ foci).Oval cells (hepatic progenitors) and hepatocytes.
Tumor Latency Rapid (Weeks) when used in Solt-Farber protocol.Slow (Months) as a sole agent.
Normal Tissue Response Growth arrest (G1/S block).Necrosis and inflammation.
Key Biomarker Glutathione S-transferase Placental form (GST-P).Alpha-fetoprotein (AFP), Oval cell markers (OV-6).
Best Application Studying multi-stage carcinogenesis (Initiation vs. Promotion).Studying stem cell activation and cirrhosis-driven cancer.

Experimental Protocols

Protocol A: The Solt-Farber Resistant Hepatocyte Model (2-AAF)
  • Objective: Rapid induction of synchronous pre-neoplastic nodules.

  • Principle: 2-AAF creates a "hostile" environment where only initiated cells (which downregulate Phase I enzymes and upregulate Phase II detox enzymes) can proliferate.

Step-by-Step Workflow:

  • Initiation (Day 0): Administer Diethylnitrosamine (DEN) (200 mg/kg, i.p.) to induce DNA damage.

  • Recovery (Week 1-2): Allow 2 weeks for fixation of mutations.

  • Selection/Promotion (Week 2-4):

    • Administer 2-AAF daily via oral gavage (20 mg/kg) or dietary inclusion (0.02%).

    • Mechanism:[1][2][3][4] This blocks proliferation of normal hepatocytes.

  • Growth Stimulus (Week 3): Perform a 2/3 Partial Hepatectomy (PH) or administer CCl4.

    • Result: The regenerative signal forces the liver to grow. Since normal cells are blocked by 2-AAF, only the DEN-initiated "resistant" cells proliferate rapidly.

  • Analysis (Week 6-8): Sacrifice animals. Liver will show distinct white nodules (GST-P positive).

Protocol B: Chronic Azo Dye Carcinogenesis (Me-DAB)
  • Objective: Modeling chronic inflammation-driven carcinoma and oval cell response.

  • Principle: Continuous dietary exposure creates a cycle of injury and repair.

Step-by-Step Workflow:

  • Diet Preparation: Incorporate 0.06% 4-dimethylamino-4'-methylazobenzene into a basal semi-synthetic diet (low riboflavin diets enhance potency).

  • Administration: Feed ad libitum for 12–16 weeks.

  • Progression Monitoring:

    • Week 4-6: Appearance of oval cells (ductular reaction) and cholangiofibrosis.

    • Week 12: Hyperplastic nodules.

    • Week 20+: Hepatocellular Carcinoma (HCC).[1][5][6]

  • Termination: Sacrifice upon palpable tumor mass or clinical endpoints.

Visualization: The Solt-Farber Logic

SoltFarberNormalNormal HepatocytesInitiationInitiation (DEN Injection)Normal->InitiationAAF_Tx2-AAF Treatment(Mito-inhibitory Environment)Normal->AAF_TxExposed toInitiatedInitiated Cells(Rare, Single cells)Initiation->InitiatedInitiated->AAF_TxExposed toPHPartial Hepatectomy(Strong Growth Stimulus)AAF_Tx->PHFollowed byResultClonal Expansion ofResistant NodulesPH->ResultInitiated Cells(Resistant to 2-AAF)BlockedNormal Cells Blocked(No Proliferation)PH->BlockedNormal Cells(Sensitive to 2-AAF)

Figure 2: The logic of the Solt-Farber model. 2-AAF suppresses normal cell growth, allowing initiated cells to exploit the proliferative signal from hepatectomy.

Safety & Handling (Critical)

Both compounds are Group 1/2A Carcinogens . Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All weighing and diet preparation must occur inside a certified Class II Biosafety Cabinet or Chemical Fume Hood.

  • PPE: Double nitrile gloves, Tyvek sleeves/gown, and N95/P100 respiratory protection are required.

  • Deactivation:

    • 2-AAF: Susceptible to oxidation. Treat surfaces with 10% bleach followed by ethanol.

    • Azo Dyes: Treat with acidic potassium permanganate solution to cleave the azo bond.

  • Waste: Bedding from treated animals is hazardous. It contains active metabolites. Dispose of via hazardous chemical incineration, not standard autoclave.

References

  • Miller, J. A., & Miller, E. C. (1948). The carcinogenicity of certain derivatives of 4-dimethylaminoazobenzene in the rat. Journal of Experimental Medicine.

  • Solt, D., & Farber, E. (1976). New principle for the analysis of chemical carcinogenesis. Nature.

  • Teebor, G. W., & Becker, F. F. (1971). Regression and persistence of hyperplastic hepatic nodules induced by N-2-Fluorenylacetamide and their relationship to hepatocarcinogenesis. Cancer Research.[7][8][9]

  • Dunsford, H. A., et al. (1989). Different lineages of chemically induced hepatocellular carcinoma in rats defined by monoclonal antibodies. Cancer Research.[7][8][9]

  • Williams, G. M. (1980). The pathogenesis of liver cancer caused by chemical carcinogens. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.

A Senior Application Scientist's Guide to Validating Biomarkers for 4-dimethylamino-4'-methylazobenzene Exposure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of toxicology and drug development, the ability to accurately assess exposure to xenobiotics is paramount. 4-dimethylamino-4'-methylazobenzene (DAB), a potent hepatocarcinogen, serves as a critical case study for the validation of exposure biomarkers.[1] This guide provides an in-depth comparison of the primary biomarkers for DAB exposure—DNA adducts and urinary metabolites—and the analytical methodologies employed for their validation. As Senior Application Scientists, our focus is not merely on procedural steps but on the underlying scientific rationale that governs the selection and validation of these crucial molecular signposts.

The Biological Fate of DAB: A Prerequisite for Biomarker Selection

Understanding the metabolic journey of DAB within a biological system is fundamental to identifying and validating reliable biomarkers of exposure. The carcinogenicity of DAB is not inherent to the parent compound but is a consequence of its metabolic activation, primarily in the liver.[2] This intricate process, a critical consideration in biomarker selection, is outlined below.

Metabolic Activation Pathway of 4-dimethylamino-4'-methylazobenzene

The metabolic activation of DAB is a multi-step enzymatic process that culminates in the formation of a highly reactive electrophile capable of binding to cellular macromolecules.

DAB 4-dimethylamino-4'-methylazobenzene (DAB) N_demethylation N-demethylation (CYP450) DAB->N_demethylation Urinary_metabolites Urinary Metabolites DAB->Urinary_metabolites Biliary_metabolites Biliary Metabolites DAB->Biliary_metabolites MAB N-methyl-4-amino-4'-methylazobenzene N_demethylation->MAB N_hydroxylation N-hydroxylation (CYP450) MAB->N_hydroxylation N_hydroxy_MAB N-hydroxy-N-methyl-4-amino-4'-methylazobenzene N_hydroxylation->N_hydroxy_MAB Esterification Esterification (Sulfotransferases) N_hydroxy_MAB->Esterification Arylnitrenium_ion Arylnitrenium Ion (Reactive Electrophile) Esterification->Arylnitrenium_ion DNA_adducts DNA Adducts Arylnitrenium_ion->DNA_adducts

Caption: Metabolic activation of 4-dimethylamino-4'-methylazobenzene.

This pathway illuminates two primary classes of biomarkers:

  • DNA Adducts: The direct covalent binding of the reactive arylnitrenium ion to DNA. These are considered biomarkers of biologically effective dose, as they represent the fraction of the compound that has reached and reacted with the target macromolecule.

  • Urinary and Biliary Metabolites: The products of various phases of DAB metabolism that are excreted from the body.[3] These serve as non-invasive biomarkers of exposure, reflecting the overall metabolic burden of the compound.

A Comparative Analysis of DAB Biomarkers

The choice between DNA adducts and urinary metabolites as biomarkers for DAB exposure is not a matter of superiority but of selecting the most appropriate tool for the research question at hand. Each possesses distinct advantages and limitations.

Biomarker TypeAdvantagesDisadvantagesBiological Matrix
DNA Adducts - Direct measure of biologically effective dose- High specificity for genotoxic event- Can persist for long periods, providing a historical record of exposure- Requires invasive tissue sampling (e.g., liver biopsy)- Technically demanding and expensive analytical methods- Lower throughputLiver, Blood (lymphocytes)
Urinary Metabolites - Non-invasive sample collection (urine)- Reflects recent exposure- Amenable to high-throughput analysis- Can provide insights into metabolic pathways- Indirect measure of exposure- Shorter biological half-life, reflecting only recent exposure- Potential for inter-individual variability in metabolismUrine

Validating Analytical Methods for Biomarker Quantification

The reliability of any biomarker is intrinsically linked to the rigor of the analytical method used for its quantification. A "fit-for-purpose" approach to validation is essential, where the extent of validation is dictated by the intended use of the biomarker data.

Key Validation Parameters
ParameterDescriptionImportance for Biomarker Assays
Accuracy The closeness of the measured value to the true value.Ensures the quantification is a true reflection of the biomarker concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Demonstrates the reproducibility of the assay.
Sensitivity The lowest concentration of the analyte that can be reliably detected and quantified (Lower Limit of Quantification, LLOQ).Crucial for detecting low levels of exposure.
Specificity The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample.Prevents interference from other compounds, ensuring the signal is from the target biomarker.
Linearity & Range The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Defines the concentration range over which the assay is accurate and precise.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Ensures that the biomarker concentration does not change during sample collection, storage, and processing.

Experimental Protocols for Biomarker Validation

The following sections provide detailed, step-by-step methodologies for the key analytical techniques used to validate DAB exposure biomarkers.

DNA Adduct Quantification: The ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultra-sensitive method for the detection of DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides.[4][5][6]

Experimental Workflow for ³²P-Postlabeling Assay

DNA_iso 1. DNA Isolation (from liver or lymphocytes) DNA_digest 2. Enzymatic Digestion (Micrococcal nuclease & Spleen phosphodiesterase) DNA_iso->DNA_digest Adduct_enrich 3. Adduct Enrichment (Nuclease P1 treatment or butanol extraction) DNA_digest->Adduct_enrich Labeling 4. ⁵'-³²P-Labeling ([γ-³²P]ATP & T4 Polynucleotide Kinase) Adduct_enrich->Labeling TLC 5. Chromatographic Separation (Multidirectional Thin-Layer Chromatography) Labeling->TLC Quant 6. Quantification (Autoradiography & Scintillation Counting) TLC->Quant

Caption: Workflow for the ³²P-Postlabeling Assay.

Step-by-Step Methodology:

  • DNA Isolation:

    • Isolate high molecular weight DNA from liver tissue or lymphocytes using standard phenol-chloroform extraction or a commercial DNA isolation kit.

    • Quantify the DNA using UV spectrophotometry (A260/A280 ratio should be between 1.8 and 2.0).

  • Enzymatic Digestion:

    • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

    • The rationale for this step is to break down the DNA into individual nucleotides, releasing the adducted nucleotides.

  • Adduct Enrichment:

    • Enrich the adducted nucleotides by either nuclease P1 treatment (which dephosphorylates normal nucleotides but not bulky adducts) or butanol extraction.

    • This step is crucial for increasing the sensitivity of the assay by removing the vast excess of unmodified nucleotides.

  • ⁵'-³²P-Labeling:

    • Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

    • This enzymatic reaction introduces a radioactive tag, enabling highly sensitive detection.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

    • The use of multiple dimensions with different solvent systems allows for the resolution of a complex mixture of adducts.

  • Quantification:

    • Visualize the separated adducts by autoradiography.

    • Excise the radioactive spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

    • Calculate the adduct levels relative to the total amount of DNA analyzed.

Urinary Metabolite Profiling: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of metabolites in complex biological matrices like urine.[7][8]

Experimental Workflow for Urinary Metabolite Analysis

Urine_coll 1. Urine Collection & Storage (-80°C) Sample_prep 2. Sample Preparation (Enzymatic hydrolysis, Solid-phase extraction) Urine_coll->Sample_prep LC_sep 3. Liquid Chromatography Separation (Reversed-phase C18 column) Sample_prep->LC_sep MS_detect 4. Mass Spectrometry Detection (ESI-MS/MS in MRM mode) LC_sep->MS_detect Data_analysis 5. Data Analysis & Quantification (Calibration curve with internal standards) MS_detect->Data_analysis

Caption: Workflow for LC-MS/MS analysis of urinary metabolites.

Step-by-Step Methodology:

  • Urine Collection and Storage:

    • Collect mid-stream urine samples in sterile containers.

    • Immediately freeze and store samples at -80°C to prevent degradation of metabolites.

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites, as many xenobiotic metabolites are excreted as glucuronide or sulfate conjugates.

    • Enrich and purify the metabolites using solid-phase extraction (SPE) to remove interfering matrix components.

  • Liquid Chromatography (LC) Separation:

    • Separate the extracted metabolites using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

  • Mass Spectrometry (MS) Detection:

    • Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification of known DAB metabolites. This involves selecting a specific precursor ion (the molecular ion of the metabolite) and a specific product ion (a fragment of the metabolite) for highly selective detection.

  • Data Analysis and Quantification:

    • Identify metabolites by comparing their retention times and mass transitions to those of authentic standards.

    • Quantify the concentration of each metabolite by constructing a calibration curve using known concentrations of standards, with the inclusion of an internal standard to correct for variations in sample preparation and instrument response.

Identified Urinary Metabolites of 3'-methyl-4-dimethylaminoazobenzene

A study by Mori et al. identified several metabolites of 3'-methyl-4-dimethylaminoazobenzene in the bile and urine of rats. These include:

  • N-demethylated metabolites

  • Aryl hydroxylated metabolites

  • Metabolites oxidized at the 3'-methyl group

  • Azo-reduced metabolites

These compounds and their conjugates are the primary targets for LC-MS/MS-based urinary biomarker analysis.

Immunoassays: A High-Throughput Alternative for DNA Adduct Detection

Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and often more cost-effective alternative to ³²P-postlabeling and LC-MS/MS for the quantification of specific DNA adducts.[9][10]

Principle of Competitive ELISA for DAB-DNA Adducts

Coat_plate 1. Coat Plate (with DAB-adducted DNA) Add_sample 2. Add Sample & Primary Antibody (Sample DNA competes with coated DNA for antibody binding) Coat_plate->Add_sample Add_secondary 3. Add Enzyme-linked Secondary Antibody Add_sample->Add_secondary Add_substrate 4. Add Substrate (Color development) Add_secondary->Add_substrate Measure_signal 5. Measure Signal (Inverse relationship between signal and adduct concentration in sample) Add_substrate->Measure_signal

Caption: Principle of a competitive ELISA for DAB-DNA adducts.

Step-by-Step Methodology:

  • Plate Coating:

    • Coat the wells of a microtiter plate with a known amount of DAB-adducted DNA.

  • Competitive Binding:

    • Add the DNA sample to be tested along with a specific primary antibody that recognizes the DAB-DNA adduct.

    • The DAB-DNA adducts in the sample will compete with the adducts coated on the plate for binding to the primary antibody.

  • Secondary Antibody and Detection:

    • Add an enzyme-linked secondary antibody that binds to the primary antibody.

    • Add a chromogenic substrate that is converted by the enzyme into a colored product.

  • Signal Measurement:

    • Measure the absorbance of the colored product using a plate reader.

    • The intensity of the color is inversely proportional to the concentration of DAB-DNA adducts in the sample. A lower signal indicates a higher concentration of adducts in the sample.

Conclusion: A Multi-Faceted Approach to Biomarker Validation

The validation of biomarkers for 4-dimethylamino-4'-methylazobenzene exposure is a scientifically rigorous process that demands a deep understanding of the compound's metabolism and the analytical techniques employed. There is no single "best" biomarker; the choice between DNA adducts and urinary metabolites depends on the specific research objectives, available resources, and the desired biological information. DNA adducts provide a direct measure of the biologically effective dose, while urinary metabolites offer a non-invasive means of assessing recent exposure.

The analytical methods for their quantification—³²P-postlabeling, LC-MS/MS, and ELISA—each have their own strengths and weaknesses in terms of sensitivity, specificity, throughput, and cost. A thorough validation of the chosen method, encompassing parameters such as accuracy, precision, and stability, is non-negotiable for generating reliable and meaningful data. By carefully considering these factors, researchers can confidently select and validate the most appropriate biomarkers to advance our understanding of DAB exposure and its potential health consequences.

References

  • Kojima, M., Morita, T., Shirai, T., Degawa, M., & Tada, M. (1992). Immunological Detection and Quantitation of DNA Adducts Formed by 4-Aminoazobenzene Species in vivo. Japanese Journal of Cancer Research, 83(8), 845-850. [Link]

  • Mori, Y., Hori, T., & Toyoshi, K. (1978). Carcinogenic azo dyes--detection of new metabolites of 3'-methyl-4-(methylamino)azobenzene in rat bile. Gann, 69(6), 757-762. [Link]

  • Platzek, T., Lang, C., Grohmann, G., Gi, U. S., & Baltes, W. (1999). Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro. Human & experimental toxicology, 18(9), 552-559. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772-2781. [Link]

  • The Open Biochemistry Journal. (2024). The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers. [Link]

  • Phillips, D. H., Hewer, A., & Arlt, V. M. (2005). 32P-postlabeling analysis of DNA adducts. Methods in molecular biology (Clifton, N.J.), 291, 3-12. [Link]

  • Tada, M., Aoki, H., Kojima, M., Morita, T., & Shirai, T. (1989). Preparation and characterization of antibodies against 3,2'-dimethyl-4-aminobiphenyl-modified DNA. Carcinogenesis, 10(8), 1397-1402. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772-2781. [Link]

  • The Open Biochemistry Journal. (2024). The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers. [Link]

  • Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in molecular biology (Clifton, N.J.), 2102, 291-302. [Link]

  • Terashima, I., Suzuki, N., & Shibutani, S. (2002). 32P-postlabeling/polyacrylamide gel electrophoresis analysis: application to the detection of DNA adducts. Chemical research in toxicology, 15(3), 305-311. [Link]

  • Cell Biolabs, Inc. OxiSelect™ BPDE DNA Adduct ELISA Kit. [Link]

  • ResearchGate. (2024). The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers. [Link]

  • ResearchGate. (2024). Timeline of research to determine the safety of oral exposure to azo... [Link]

  • Cooke, M. S., Singh, R., & Evans, M. D. (2018). Urinary DNA Adductomics – A Novel Approach for Exposomics. Genes, 9(12), 603. [Link]

  • Semantic Scholar. (n.d.). Carcinogenic azo dyes--detection of new metabolites of 3'-methyl-4-(methylamino)azobenzene in rat bile. [Link]

  • Cell Biolabs, Inc. BPDE DNA Adduct ELISA. [Link]

  • U.S. Environmental Protection Agency. (2000). 4-Dimethylaminoazobenzene. [Link]

  • Royal Society of Chemistry. (2023). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. [Link]

  • MDPI. (2024). Distinct Urinary Metabolite Signatures Mirror In Vivo Oxidative Stress-Related Radiation Responses in Mice. [Link]

  • bioRxiv. (2022). DNA adduct and mutational profiles reveal a threshold of cellular defenses against N-nitrosodimethylamine administered to mice i. [Link]

  • PLOS. (2015). Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. [Link]

  • Schlede, E., Kuntzman, R., Haber, S., & Conney, A. H. (1970). N,N-diethyl-4-aminoazobenzene (DEAB): acute actions with respect to possible carcinogenicity as well as the role of solvents. Morphological and pharmacological investigations. Cancer research, 30(12), 2893-2897. [Link]

  • MDPI. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. [Link]

  • Reddy, G., Eling, T. E., & Meachum, Z. D. (2007). Identification of urinary metabolites of orally administered N,N-dimethyl-p-toluidine in male F344 rats. Drug metabolism and disposition: the biological fate of chemicals, 35(8), 1393-1401. [Link]

  • Hori, H., Ueno, M., & Igarashi, K. (2018). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Journal of occupational health, 60(2), 158-165. [Link]

  • National Center for Biotechnology Information. (2022). LC–MS-Based Urine Metabolomics Analysis for the Diagnosis and Monitoring of Medulloblastoma. [Link]

  • OAE Publishing Inc. (2024). Associations of urinary phthalate metabolites with DNA methylation algorithms of aging among U.S. adults: 1999-2002 NHANES data. [Link]

  • Feng, J., Liu, Y., & Wang, L. (2019). Analysis of methyl DNA adducts and metabolites in BEAS-2B cells induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Toxicology mechanisms and methods, 29(7), 499-510. [Link]

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Technical Guide: Confirming the Mechanism of 4-Dimethylamino-4'-methylazobenzene-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Dimethylamino-4'-methylazobenzene (4'-Me-DAB) is a potent hepatocarcinogen and a methylated derivative of the parent azo dye 4-dimethylaminoazobenzene (DAB).[1] Unlike its parent, the presence of the methyl group at the 4'-position blocks the primary detoxification pathway (ring hydroxylation), thereby shunting the metabolic flux toward N-hydroxylation and subsequent bioactivation. This structural nuance makes 4'-Me-DAB a critical model for studying the "toxification vs. detoxification" balance in chemical carcinogenesis.

This guide provides a comparative technical analysis of the methodologies required to confirm its DNA damage mechanism.[2] We evaluate the transition from the historical gold standard (32P-Postlabeling ) to the modern structural authority (LC-MS/MS ), providing researchers with the data-driven rationale to select the appropriate analytical "product" for their investigation.

Part 1: Mechanistic Grounding & Causality

To confirm the mechanism of damage, one must first understand the specific metabolic trajectory of 4'-Me-DAB. The carcinogenicity is not intrinsic to the parent molecule but is acquired through metabolic activation (bioactivation).[1]

The Bioactivation Pathway

The 4'-methyl group creates a steric and chemical blockade at the para-position of the B-ring, inhibiting safe hydroxylation. Consequently, the hepatic Cytochrome P450 enzymes (primarily CYP1A2 ) catalyze N-demethylation followed by N-hydroxylation .

The resulting N-hydroxy-4-methylamino-4'-methylazobenzene is a proximal carcinogen. It undergoes esterification (via Sulfotransferases ) to form an unstable sulfate ester. This ester spontaneously degrades into a highly electrophilic Nitrenium Ion , which covalently binds to the C8 or N2 position of Guanine in DNA, causing bulky adducts that distort the double helix and induce mutations during replication.

Visualization: Metabolic Activation Pathway

MetabolicPathway Procarcinogen 4'-Me-DAB (Procarcinogen) Metabolite1 N-Demethylation (CYP1A2) Procarcinogen->Metabolite1 Liver Microsomes Detox Ring Hydroxylation (BLOCKED by 4'-Methyl) Procarcinogen->Detox Blocked Pathway Proximal N-Hydroxy Metabolite (Proximal Carcinogen) Metabolite1->Proximal N-Oxidation Ester Sulfate Ester (Unstable) Proximal->Ester Sulfotransferase (PAPS) Electrophile Nitrenium Ion (Ultimate Carcinogen) Ester->Electrophile Spontaneous Cleavage Adduct dG-C8-Adduct (DNA Damage) Electrophile->Adduct Covalent Binding to Guanine

Caption: Figure 1. The metabolic activation cascade of 4'-Me-DAB. Note the 4'-methyl group inhibits detoxification, forcing the pathway toward the formation of the reactive nitrenium ion.

Part 2: Comparative Methodology Guide

To confirm this mechanism, researchers must detect and characterize the specific DNA adducts (primarily N-(deoxyguanosin-8-yl)-4-methylamino-4'-methylazobenzene ). Two primary methodologies dominate this field. Below is an objective comparison of their performance specifications.

Method A: Isotope Dilution LC-MS/MS (The Structural Authority)

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the modern "product" of choice for mechanistic confirmation. It provides exact structural identity, which is required to prove that the damage is caused specifically by the 4'-Me-DAB nitrenium ion and not oxidative stress (e.g., 8-oxo-dG).

Method B: 32P-Postlabeling (The Sensitivity Standard)

Historically the gold standard, this method relies on enzymatic digestion and radioactive labeling of adducts. It is unmatched in sensitivity but lacks structural specificity (it produces a "fingerprint" of spots on a TLC plate, not a chemical structure).

Comparative Performance Matrix
FeatureLC-MS/MS (Orbitrap/QqQ)32P-Postlabeling
Primary Output Exact Mass (m/z) & Fragmentation PatternRadio-chromatographic "Spots" (cpm)
Mechanistic Proof High (Definitive structural ID)Low (Indirect evidence via co-chromatography)
Sensitivity (LOD) 1-5 adducts per 108 nucleotides1 adduct per 1010 nucleotides
DNA Requirement High (50–100 µg)Ultra-Low (1–10 µg)
Throughput Automated (High)Manual (Low)
Hazards Chemical solvents onlyRadioactive Isotope (32P)
Cost per Sample High (Instrument time)Moderate (Labor intensive)
Recommendation

For confirming the mechanism (the specific goal of this guide), LC-MS/MS is the superior choice . While 32P-postlabeling is more sensitive, it cannot definitively distinguish between the N-demethylated adducts of 4'-Me-DAB and other potential background lesions without extensive co-chromatography standards. LC-MS/MS provides the mass spectral "fingerprint" required for publication-grade mechanistic proof.

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to isolate and identify the specific dG-C8-4'-Me-DAB adduct.

Phase 1: Sample Preparation & Hydrolysis

Rationale: DNA must be hydrolyzed to single nucleosides without degrading the unstable adducts.

  • Lysis: Homogenize liver tissue (approx. 100 mg) in lysis buffer containing antioxidant (TEMPO or ascorbic acid) to prevent artifactual oxidation.

  • Extraction: Isolate DNA using a high-salt/phenol-chloroform method. Avoid commercial spin columns that may filter out bulky adducts or saturate with protein.

  • Quantification: Ensure A260/A280 ratio is >1.8.

  • Enzymatic Hydrolysis:

    • Add Micrococcal Nuclease and Spleen Phosphodiesterase (digest to 3'-nucleotides).[3]

    • Incubate at 37°C for 4 hours.

    • Add Alkaline Phosphatase (digest to nucleosides).

    • Critical Step: Spike samples with an isotopically labeled internal standard (15N5-dG-C8-4'-Me-DAB ) prior to digestion to account for recovery losses.

Phase 2: Adduct Enrichment (Solid Phase Extraction)

Rationale: Unmodified nucleosides outnumber adducts by 108:1. Direct injection will suppress the MS signal.

  • Condition an Oasis HLB SPE column with methanol and water.

  • Load the hydrolyzed DNA mixture.

  • Wash: 5% Methanol in water (removes unmodified dG, dA, dC, dT).

  • Elute: 90% Methanol (elutes the hydrophobic bulky azo-dye adducts).

  • Evaporate to dryness under nitrogen and reconstitute in 20 µL mobile phase.

Phase 3: LC-MS/MS Detection

Rationale: Selected Reaction Monitoring (SRM) maximizes sensitivity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.01% Formic acid in Water.

    • B: 0.01% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • MS Transitions (Positive Mode):

    • Monitor the transition of the protonated molecule

      
       to the aglycone base 
      
      
      
      .
    • Target Mass: Calculate exact mass for dG-C8-4'-Me-DAB (approx m/z 500-550 range depending on specific demethylation state).

    • Qualifier Ion: Monitor a secondary fragment from the azo-dye moiety.

Visualization: Experimental Workflow

Workflow Sample Treated Tissue/Cells DNA_Iso DNA Isolation (Phenol-Chloroform) Sample->DNA_Iso Spike Add Internal Standard (15N-Labeled Adduct) DNA_Iso->Spike QC Step Hydrolysis Enzymatic Hydrolysis (Nuclease P1 / Alk Phos) Spike->Hydrolysis SPE SPE Enrichment (Remove Normal Nucleosides) Hydrolysis->SPE Critical Cleanup LCMS LC-MS/MS Analysis (SRM Mode) SPE->LCMS Data Quantification & ID LCMS->Data

Caption: Figure 2. Step-by-step workflow for the quantitative confirmation of DNA adducts using Isotope Dilution LC-MS/MS.

References

  • Miller, J. A., & Miller, E. C. (1953). The Carcinogenic Aminoazo Dyes.[1][4][5] Advances in Cancer Research. Link

  • Turesky, R. J., & Le Marchand, L. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons from Azo Dyes. Chemical Research in Toxicology. Link

  • Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis. Link

  • Guengerich, F. P. (2006). Cytochrome P450s and other enzymes in drug metabolism and toxicity.[1][4][6] The AAPS Journal. Link

  • Delclos, K. B., et al. (1984). Specificity of the DNA binding of the carcinogen N-hydroxy-2-acetylaminofluorene and N-hydroxy-N-methyl-4-aminoazobenzene. Journal of Biological Chemistry. Link

Sources

A Comparative Guide to the In Vitro and In Vivo Toxicological Profile of 4-Dimethylamino-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the metabolic, genotoxic, and carcinogenic data for 4-dimethylamino-4'-methylazobenzene, a classic model hepatocarcinogen. By examining the data generated from both cellular (in vitro) and whole-organism (in vivo) systems, we aim to illuminate the critical correlations and divergences that inform modern toxicological risk assessment. This document is intended for researchers, scientists, and drug development professionals who rely on a nuanced understanding of preclinical data to predict chemical safety.

Introduction: The Dichotomy of In Vitro vs. In Vivo

4-Dimethylamino-4'-methylazobenzene belongs to the aromatic amine class of azo dyes, compounds of significant industrial and research interest. Its utility as a positive control for inducing liver cancer in animal studies is well-established.[1] However, the journey from a seemingly inert dye to a potent carcinogen is a multi-step process of metabolic activation. Understanding this process is paramount, and the choice of experimental system—a simplified in vitro assay versus a complex in vivo model—profoundly influences the data we obtain. This guide dissects these differences, explaining the causality behind the experimental observations and providing a logical bridge between a test tube and a tumor.

Metabolic Activation: The Genesis of Reactivity

The toxicity of 4-dimethylamino-4'-methylazobenzene is not inherent to the parent molecule but is unlocked through metabolic transformation. Both in vitro and in vivo systems aim to model this bioactivation, but they do so with fundamental differences.

In Vitro Metabolism: A Mechanistic Snapshot

In vitro metabolism studies typically employ subcellular fractions, most commonly the S9 fraction from rodent liver homogenates, which contains both microsomal and cytosolic enzymes. This system allows for a focused investigation of Phase I and Phase II metabolic reactions. For azo dyes, the key transformations are N-demethylation and ring hydroxylation, catalyzed by cytochrome P450 (CYP450) enzymes.[2]

These reactions generate a cascade of metabolites. The initial steps often involve the removal of methyl groups from the amino moiety, leading to the formation of 4-monomethylamino-4'-methylazobenzene, a critical and potent carcinogenic metabolite itself.[3][4] Subsequent hydroxylation and conjugation with sulfates or glucuronides also occur.[2] While in vitro systems are invaluable for identifying these potential pathways and the enzymes involved, they lack the integrated physiology of a whole organism, such as hormonal regulation and the complex interplay between absorption, distribution, and excretion.

In Vivo Metabolism: The Whole-Organism Reality

In vivo studies in rodents confirm that the metabolic pathways identified in vitro are indeed relevant. Analysis of bile from rats administered the compound reveals a rich profile of metabolites, primarily sulfates and glucuronides destined for excretion.[2][5] This highlights a key difference: in vivo, metabolism is intrinsically linked to clearance.

Crucially, in vivo models demonstrate the systemic distribution of the parent compound and its metabolites, leading to effects in specific target organs. For 4-dimethylamino-4'-methylazobenzene and its relatives, the liver is the primary site of both metabolism and carcinogenesis.[1] The ultimate carcinogenic species is believed to be a highly reactive electrophilic ester, which is formed in the liver and can then covalently bind to cellular macromolecules like DNA.[6]

Diagram: Metabolic Activation Pathway

The following diagram illustrates the key metabolic steps in the bioactivation of 4-dimethylamino-4'-methylazobenzene, leading to the formation of its ultimate carcinogenic form.

Metabolic_Pathway Parent 4-Dimethylamino-4'-methylazobenzene Monomethyl 4-Monomethylamino- 4'-methylazobenzene Parent->Monomethyl N-Demethylation (CYP450) Hydroxylated N-hydroxy-Monomethylamino- 4'-methylazobenzene Monomethyl->Hydroxylated N-Hydroxylation (CYP450) Ultimate Reactive Ester (e.g., Sulfonyloxy) Hydroxylated->Ultimate Sulfation (Sulfotransferase) Adduct DNA Adducts Ultimate->Adduct Covalent Binding

Caption: Metabolic activation of 4-dimethylamino-4'-methylazobenzene.

Genotoxicity: The Molecular Signature of Damage

Genotoxicity assays measure the ability of a chemical to damage genetic material. The discrepancy between in vitro and in vivo results for azo dyes is particularly instructive.

In Vitro Genotoxicity: The Challenge of Azo Reduction

The standard Ames test, a bacterial reverse mutation assay, is a cornerstone of in vitro genotoxicity screening.[7][8] However, many azo dyes, including 4-dimethylamino-4'-methylazobenzene, are not readily detected as mutagens under standard protocols.[9] This is because the initial, crucial step of azo bond reduction, which liberates the mutagenic aromatic amines, is not efficiently catalyzed by standard rat liver S9 preparations.

To overcome this, a modified Ames test protocol is required. The key modifications include:

  • Addition of Flavin Mononucleotide (FMN): FMN acts as a cofactor to facilitate the enzymatic reduction of the azo linkage.[9][10]

  • Pre-incubation Step: A static pre-incubation of the test compound, bacteria, and the FMN-supplemented S9 mix allows time for the two-stage activation process: reductive cleavage followed by oxidative metabolism of the resulting amines.[9][10]

Without these modifications, the mutagenic potential can be missed, leading to a false-negative result. Other in vitro tests, such as the mammalian cell micronucleus assay, can also be employed to detect chromosomal damage.[11][12]

In Vivo Genotoxicity: The Confirmation of DNA Adducts

In vivo, the formation of covalent bonds between reactive metabolites and DNA, known as DNA adducts, is the definitive marker of genotoxic interaction.[13] Studies with the closely related carcinogen N-methyl-4-aminoazobenzene (MAB) in rats have identified several key DNA adducts in the liver, the target organ for carcinogenesis.[6][14]

The primary adducts are formed at the C8 and N2 positions of guanine and the N6 position of adenosine.[6] Critically, these adducts exhibit different rates of repair. The C8-guanine adduct is often rapidly removed, while the N2-guanine adduct tends to be more persistent.[6] This persistence is significant, as adducts that evade cellular DNA repair mechanisms can lead to mutations during DNA replication, representing a critical initiating lesion in the carcinogenic process.

Data Summary: In Vitro vs. In Vivo Genotoxicity
Parameter In Vitro System (e.g., Ames Test) In Vivo System (e.g., Rodent Liver) Causality of Difference
Endpoint Bacterial gene mutation, chromosomal damage.[11][15]Covalent DNA adduct formation.[14]In vitro assays measure downstream mutational events, while in vivo adduct analysis directly measures the initial molecular lesion in the target tissue.
Activation Requires modified protocol (FMN, pre-incubation) for azo-reduction.[9][10]Azo-reduction and subsequent activation occur via integrated hepatic metabolism.The bacterial and subcellular systems in vitro lack the full metabolic competency of the intact liver.
Interpretation Indicates mutagenic potential.Confirms that reactive metabolites reach and damage DNA in the target organ.In vivo data provides direct evidence of target organ exposure and damage, which is more predictive of carcinogenic risk.

Carcinogenicity: The Pathological Outcome

While metabolism and genotoxicity data provide mechanistic clues, the ultimate assessment of cancer risk comes from long-term carcinogenicity bioassays in animals.

In Vivo Carcinogenicity: Overwhelming Evidence

The evidence for the carcinogenicity of 4-dimethylamino-4'-methylazobenzene in vivo is unequivocal. It is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[1]

  • Species and Target Organs: It induces tumors in multiple species, including rats, mice, and dogs.[1] The primary target organ is the liver, where it causes hepatocellular carcinomas, but tumors have also been observed in the urinary bladder and skin depending on the species and route of exposure.[1][16]

  • Route of Exposure: Carcinogenicity has been demonstrated via oral administration, subcutaneous injection, and dermal exposure.[1]

  • Metabolite Activity: Studies have shown that while the parent compound is a potent carcinogen, some of its metabolites are inactive. However, the N-demethylated metabolite, 4-monomethylaminoazobenzene, is also a potent carcinogen, underscoring the importance of this specific metabolic pathway in the toxicological outcome.[3][4]

No epidemiological studies have directly linked 4-dimethylamino-4'-methylazobenzene to cancer in humans, but the extensive and consistent animal data form the basis for its classification as a probable human carcinogen.[1]

Bridging In Vitro Data to In Vivo Carcinogenicity

The in vivo carcinogenicity data serves as the "gold standard" that the in vitro results must be reconciled with. The comparison reveals a logical, self-validating progression:

  • Metabolic Potential (In Vitro): Liver S9 fractions show the compound can be metabolized into reactive intermediates.

  • Mutagenic Potential (In Vitro): The modified Ames test shows these intermediates can cause mutations.

  • DNA Damage (In Vivo): Adduct studies confirm that these reactive intermediates reach the DNA in the target organ (liver) in a living animal.

  • Cancer (In Vivo): Long-term studies demonstrate that this sustained DNA damage leads to the development of tumors.

This integrated view shows that a positive result in a well-designed in vitro assay, when understood in the proper metabolic context, can be a powerful predictor of in vivo carcinogenicity.[17]

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of toxicological data hinges on robust and well-rationalized protocols. Below are methodologies for the key assays discussed.

Protocol 1: Modified Ames Test for Azo Dyes

This protocol is designed to detect the mutagenicity of azo compounds that require reductive activation.

Diagram: Modified Ames Test Workflow

Ames_Workflow cluster_prep Preparation cluster_incubation Pre-incubation (Static) cluster_plating Plating & Incubation cluster_analysis Analysis Bacteria Overnight Culture of S. typhimurium (e.g., TA98) Incubate Combine Bacteria, S9 Mix, & Compound Incubate 30 min at 30-37°C (No Shaking) Bacteria->Incubate S9_Mix S9 Mix + Cofactors + FMN (1 µmol/mL) S9_Mix->Incubate Test_Compound Test Compound (in DMSO) Test_Compound->Incubate Top_Agar Add Molten Top Agar Incubate->Top_Agar Pour_Plate Pour onto Minimal Glucose Agar Plate Top_Agar->Pour_Plate Incubate_Final Incubate 48-72h at 37°C Pour_Plate->Incubate_Final Count Count Revertant Colonies Incubate_Final->Count

Sources

A Senior Application Scientist's Guide to Validating Computational Models of 4-dimethylamino-4'-methylazobenzene Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating computational models of 4-dimethylamino-4'-methylazobenzene binding. We will delve into the nuances of integrating experimental data with computational predictions to foster a deeper understanding of molecular interactions and accelerate drug discovery efforts.

The Imperative of Model Validation in Photoswitchable Ligand Design

A Comparative Overview of Experimental Validation Techniques

The selection of an appropriate experimental technique is critical for obtaining high-quality data to validate your computational models. Here, we compare three industry-standard biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Technique Principle Data Obtained Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[7][8][9]Binding affinity (KD), kinetics (kon, koff), specificity.[7][8][10]Real-time, label-free, high sensitivity, provides kinetic information.[7][8]Immobilization of the protein may affect its conformation; mass-based detection can be challenging for small molecules.[9][11]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.[12][13][14]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[12][15][16]Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[15]Requires relatively large amounts of sample, lower throughput, may not be suitable for very weak or very tight binders.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[17][18]Binding affinity (KD).[19]Homogeneous, in-solution assay, high throughput, requires small sample volumes.[18][19]Requires a fluorescent label which may perturb the binding interaction; potential for interference from fluorescent compounds.

Experimental Protocols: A Step-by-Step Guide

Surface Plasmon Resonance (SPR) Workflow

The following is a generalized protocol for analyzing the binding of 4-dimethylamino-4'-methylazobenzene to a target protein using SPR.

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a sensor chip surface (e.g., CM5 chip) using amine coupling chemistry. The goal is to achieve a surface density that will provide an adequate signal for the small molecule analyte.[10]

  • Analyte Preparation:

    • Prepare a dilution series of 4-dimethylamino-4'-methylazobenzene in a suitable running buffer. If the compound is dissolved in DMSO, ensure the final DMSO concentration is consistent across all samples and in the running buffer to minimize solvent effects.[10]

  • Binding Analysis:

    • Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface (without the protein).

    • Monitor the change in response units (RU) over time to generate sensorgrams.[7][8]

  • Data Analysis:

    • Subtract the reference channel data from the protein channel data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize Protein on Sensor Chip Inject Inject Analyte over Sensor Surface Immobilize->Inject Prepare_Analyte Prepare Analyte Dilution Series Prepare_Analyte->Inject Monitor Monitor Response Units (RU) Inject->Monitor Subtract Subtract Reference Data Monitor->Subtract Fit Fit Sensorgrams to Binding Model Subtract->Fit Determine Determine kon, koff, KD Fit->Determine

Caption: A generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC) Workflow

This protocol outlines the steps for characterizing the thermodynamics of 4-dimethylamino-4'-methylazobenzene binding.

  • Sample Preparation:

    • Dialyze the protein and dissolve the 4-dimethylamino-4'-methylazobenzene in the same buffer to minimize buffer mismatch effects.

    • Thoroughly degas both the protein solution and the ligand solution.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.[13]

  • Control Experiments:

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.[13]

  • Data Analysis:

    • Integrate the heat pulses from each injection and subtract the heat of dilution.

    • Plot the resulting heat changes against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine KD, n, and ΔH.[15]

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Samples Prepare & Degas Protein & Ligand Titrate Titrate Ligand into Protein Solution Prep_Samples->Titrate Control Perform Control Titration (Ligand into Buffer) Prep_Samples->Control Integrate Integrate Heat Pulses Titrate->Integrate Subtract Subtract Heat of Dilution Control->Subtract Integrate->Subtract Fit Fit Data to Binding Model Subtract->Fit Determine Determine KD, n, ΔH Fit->Determine

Caption: A generalized workflow for Isothermal Titration Calorimetry (ITC) analysis.

A Comparative Look at Computational Prediction Methods

Computational methods provide atomic-level insights into binding events. Here we compare three widely used approaches.

Method Principle Output Strengths Limitations
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[20]Binding pose, scoring function value (proxy for binding affinity).Computationally efficient, suitable for virtual screening of large compound libraries.[20]Scoring functions are often inaccurate in predicting binding affinities; protein flexibility is typically limited.[20][21]
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and binding stability.[22][23][24]Trajectory of atomic positions over time, binding free energy (via post-processing).Explicitly models protein flexibility and solvent effects, can reveal binding pathways and conformational changes.[22]Computationally expensive, requires significant computational resources and expertise.[23]
Free Energy Calculations (e.g., FEP, TI) Rigorous methods based on statistical mechanics to calculate the free energy difference between two states (e.g., bound and unbound).[25][26][27][28]Relative or absolute binding free energies (ΔG).Can provide highly accurate predictions of binding affinities.[25][27]Extremely computationally intensive, technically challenging to set up and execute correctly.[26]

Bridging the Gap: The Validation Workflow

The core of validating computational models lies in the direct comparison of in silico predictions with experimental data.

Validation_Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation Docking Molecular Docking MD MD Simulations Docking->MD Free_Energy Free Energy Calculations MD->Free_Energy Comparison Compare Computational Predictions with Experimental Data Free_Energy->Comparison SPR SPR SPR->Comparison ITC ITC ITC->Comparison FP FP FP->Comparison Refinement Model Refinement Comparison->Refinement Refinement->Docking

Caption: The iterative workflow for validating and refining computational models.

Best Practices for Comparing Computational and Experimental Data

  • Consistency is Key: Ensure that the experimental conditions (e.g., pH, temperature, buffer composition) are as close as possible to the conditions used in the computational simulations.

  • Statistical Rigor: When comparing binding affinities, consider the experimental error and the statistical uncertainty in the computational predictions. A good agreement should fall within these error bars.[4][5]

  • Beyond Affinity: Don't just compare the final binding affinity. Analyze the predicted binding pose from docking and MD simulations and see if it is consistent with any available structural data or structure-activity relationship (SAR) data.

  • Iterative Refinement: If there are significant discrepancies between your computational and experimental results, use the experimental data to refine your computational model. This could involve adjusting force field parameters, improving the sampling of conformational space, or reconsidering the initial binding hypothesis.

Conclusion

The validation of computational models of 4-dimethylamino-4'-methylazobenzene binding is not merely a confirmatory step but a crucial component of the scientific process. By integrating high-quality experimental data from techniques like SPR and ITC with the detailed insights from molecular docking and MD simulations, researchers can build more accurate and predictive models. This synergistic approach will undoubtedly accelerate the design of novel photoswitchable molecules with tailored properties for a wide range of applications in research and medicine.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 4-dimethylamino-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical development and manufacturing, the control of potentially genotoxic impurities (PGIs) is not merely a regulatory hurdle but a fundamental pillar of patient safety. Among these, azo compounds represent a class of molecules requiring rigorous analytical scrutiny due to their potential metabolic activation to carcinogenic aromatic amines. This guide focuses on 4-dimethylamino-4'-methylazobenzene, a representative azo compound, to illustrate the principles and practices of cross-validating the analytical techniques essential for its detection and quantification at trace levels.

Our objective is to move beyond a simple recitation of protocols. Instead, this document is crafted to provide a deeper understanding of the causality behind methodological choices. We will explore why a particular technique is chosen, how its parameters are optimized, and what self-validating systems are built into each protocol to ensure data integrity. As researchers, scientists, and drug development professionals, your ability to select, validate, and interpret data from these sophisticated techniques is paramount. This guide is intended to serve as a practical, experience-driven resource in that endeavor.

The Analytical Imperative: Why Focus on 4-dimethylamino-4'-methylazobenzene?

4-dimethylamino-4'-methylazobenzene is an aromatic azo compound. The core analytical challenge stems from the azo linkage (-N=N-), which can be metabolically cleaved to form aromatic amines. One of these, 4-dimethylaminoaniline, is structurally alerting for genotoxicity. The International Agency for Research on Cancer (IARC) has classified the related compound, 4-dimethylaminoazobenzene, as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] This classification underscores the regulatory expectation for stringent control, often down to the Threshold of Toxicological Concern (TTC), which for genotoxic impurities is typically 1.5 µ g/day .[2]

Achieving such low detection limits necessitates highly sensitive and selective analytical methods. The choice of technique is not arbitrary; it is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix (e.g., the active pharmaceutical ingredient or API), and the specific requirements of the analytical task—be it routine quality control or investigatory stability studies.

Comparative Analysis of Key Analytical Techniques

The three most powerful and commonly employed techniques for the trace analysis of genotoxic impurities like 4-dimethylamino-4'-methylazobenzene are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each offers a unique combination of sensitivity, selectivity, and operational characteristics.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. For azo dyes, which are chromophoric, a UV-Vis detector can be used for quantification based on the Beer-Lambert law.[3] 4-dimethylamino-4'-methylazobenzene's conjugated system of aromatic rings and the azo group results in strong UV absorbance, making this a viable detection method.[3]

Causality in Method Design: The choice of a reversed-phase C18 column is logical for a moderately nonpolar molecule like our target analyte.[4][5][6] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve retention and separation from the API and other impurities.[7] The pH of the mobile phase is a critical parameter; it must be controlled to ensure consistent ionization state of the analyte and any ionizable co-impurities, thereby ensuring reproducible retention times.

Strengths & Limitations:

  • Strengths: HPLC-UV is ubiquitous in QC laboratories, relatively inexpensive to operate, and robust for routine analysis. The methodology is straightforward and well-understood.

  • Limitations: The primary limitation is selectivity. In complex matrices, co-eluting impurities with similar UV spectra can interfere with quantification, leading to false-positive results. While sensitive, it may not be sufficient to reach the low parts-per-million (ppm) or parts-per-billion (ppb) levels required for potent PGIs without significant concentration steps.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is a powerful separation technique for volatile and thermally stable compounds. Analytes are vaporized and separated in a capillary column based on their boiling points and interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides both qualitative (mass spectrum) and quantitative (ion abundance) data.

Causality in Method Design: For GC-MS analysis of 4-dimethylamino-4'-methylazobenzene, the key consideration is its volatility and thermal stability. While many azo dyes have sufficient volatility, derivatization may sometimes be employed to improve chromatographic performance, although this adds complexity.[2] The choice of a low-bleed capillary column (e.g., a 5% diphenyl/95% dimethylpolysiloxane phase) is standard for general-purpose separation of semi-volatile organic compounds.[8] To achieve high sensitivity, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, dramatically reducing background noise and improving the signal-to-noise ratio.[9]

Strengths & Limitations:

  • Strengths: GC-MS offers excellent chromatographic resolution and high selectivity due to mass-based detection. The structural information from the mass spectrum provides a high degree of confidence in analyte identification. It is considered a "gold standard" for forensic substance identification.[10]

  • Limitations: The primary prerequisite is that the analyte must be volatile and thermally stable. Non-volatile or thermally labile compounds cannot be analyzed without derivatization. The high temperatures of the injector and column can cause degradation of sensitive molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the superior separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In a triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in the second quadrupole (Q2, the collision cell), and the resulting product ions are monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific.

Causality in Method Design: This technique is arguably the most powerful for PGI analysis because it circumvents the volatility requirement of GC and provides unparalleled selectivity.[10][11] The selection of MRM transitions (precursor ion → product ion) is unique to the analyte's chemical structure, effectively eliminating matrix interference.[12] For 4-dimethylamino-4'-methylazobenzene (Molecular Weight: 239.32 g/mol ), one would first determine its protonated molecule [M+H]⁺ at m/z 240.3. This precursor ion would then be fragmented to identify stable, high-intensity product ions for the MRM transitions, ensuring a highly specific and sensitive assay.

Strengths & Limitations:

  • Strengths: Unmatched sensitivity (sub-ppb levels are achievable) and selectivity, making it ideal for trace analysis in highly complex matrices.[13] It is applicable to a wide range of compounds, including non-volatile and thermally labile ones.

  • Limitations: The instrumentation is more expensive and complex to operate and maintain than HPLC-UV or GC-MS. Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, must be carefully evaluated and controlled, often through the use of an isotopically labeled internal standard.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the analysis of trace-level impurities, based on data from validated methods for analogous compounds. These values should be considered illustrative; method-specific validation for 4-dimethylamino-4'-methylazobenzene is mandatory.

ParameterHPLC-UVGC-MS (SIM Mode)LC-MS/MS (MRM Mode)
Limit of Quantification (LOQ) 100 - 1000 ng/mL (ppb)1 - 50 ng/mL (ppb)< 1 ng/mL (ppb)
Limit of Detection (LOD) 30 - 300 ng/mL (ppb)0.5 - 20 ng/mL (ppb)< 0.5 ng/mL (ppb)
Linearity (r²) > 0.998> 0.995> 0.999
Accuracy (% Recovery) 90 - 110%80 - 120%95 - 105%
Precision (%RSD) < 5%< 15%< 10%
Selectivity ModerateHighVery High
Matrix Effect Susceptibility Low to ModerateLowHigh (must be controlled)

Data compiled and extrapolated from analogous methods reported in literature.[5][14][15]

Experimental Protocols & Workflows

Adherence to a validated protocol is the cornerstone of reliable analytical data. The following sections provide detailed, step-by-step methodologies for each technique. These protocols are designed as self-validating systems, incorporating checks and standards to ensure performance. All methods must be validated according to ICH Q2(R1) guidelines.[16]

HPLC-UV Protocol

Objective: To quantify 4-dimethylamino-4'-methylazobenzene in an API sample.

  • Standard Preparation:

    • Prepare a stock solution of 4-dimethylamino-4'-methylazobenzene reference standard at 100 µg/mL in diluent (e.g., 50:50 acetonitrile:water).

    • Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 15 minutes to dissolve.[7]

    • Allow to cool to room temperature and dilute to volume with diluent.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

    • Gradient: 0-5 min (30% B), 5-20 min (30% to 80% B), 20-25 min (80% B), 25.1-30 min (30% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of the standard (typically near the λmax of the azo dye).

    • Injection Volume: 20 µL.

  • System Suitability:

    • Inject the diluent (blank) to ensure no interfering peaks.

    • Make six replicate injections of a mid-level calibration standard. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.

    • The tailing factor for the analyte peak should be ≤ 2.0.

  • Analysis & Calculation:

    • Construct a calibration curve by plotting peak area versus concentration.

    • Inject the sample preparations and calculate the concentration of the impurity against the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Std_Prep Standard Preparation (Stock & Dilutions) Sys_Suit System Suitability (Blank, Replicates) Std_Prep->Sys_Suit Sample_Prep Sample Preparation (Weigh, Dissolve, Filter) Inject_Sample Inject Sample Sample_Prep->Inject_Sample Cal Calibration Curve Construction Sys_Suit->Cal If Pass Cal->Inject_Sample Quant Quantification (vs. Calibration Curve) Inject_Sample->Quant Report Final Report Quant->Report

Caption: Workflow for quantitative analysis by HPLC-UV.

GC-MS Protocol

Objective: To identify and quantify 4-dimethylamino-4'-methylazobenzene in a solvent-soluble sample.

  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution of the reference standard in a suitable solvent (e.g., Ethyl Acetate).

    • Create calibration standards from 0.05 µg/mL to 5 µg/mL by serial dilution.

  • Sample Preparation:

    • Dissolve a known amount of the sample in the chosen solvent to a final concentration appropriate for the expected impurity level (e.g., 10 mg/mL).

    • If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary to remove non-volatile residues.[8]

    • Filter through a 0.22 µm filter.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, Temperature: 280 °C.

    • Oven Program: Initial 100 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte (e.g., the molecular ion and two major fragments).

  • System Suitability:

    • Inject a solvent blank to check for system contamination.

    • Inject a mid-level standard multiple times to ensure retention time stability (%RSD < 0.5%) and peak area reproducibility (%RSD < 10%).

  • Analysis & Calculation:

    • Generate a calibration curve using the primary quantifier ion.

    • Confirm identity in samples by verifying the presence of all monitored ions and their relative abundance ratios matching those of the standard.

    • Quantify using the established calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Std_Prep Standard Preparation GC_Sep GC Separation (Volatilization) Std_Prep->GC_Sep Sample_Prep Sample Preparation (Dissolve/Extract) Sample_Prep->GC_Sep MS_Detect MS Detection (Ionization & SIM) GC_Sep->MS_Detect ID Identification (Ion Ratios) MS_Detect->ID Quant Quantification (Calibration) MS_Detect->Quant ID->Quant Confirm

Caption: Workflow for identification and quantification by GC-MS.

LC-MS/MS Protocol

Objective: To achieve ultra-trace level quantification of 4-dimethylamino-4'-methylazobenzene.

  • Standard and Sample Preparation:

    • Follow the same procedure as for HPLC-UV, but prepare calibration standards at a much lower range (e.g., 0.1 ng/mL to 50 ng/mL).

    • The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

  • LC Conditions:

    • Instrument: UPLC or HPLC system.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase: As per HPLC-UV method, but optimized for faster gradients compatible with MS detection.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Key Parameters: Optimize capillary voltage, source temperature, and gas flows by infusing a standard solution.

    • MRM Transitions:

      • Determine the m/z of the precursor ion ([M+H]⁺).

      • Fragment the precursor ion and identify at least two stable, specific product ions.

      • Example (Hypothetical):

        • Quantifier: 240.3 → 134.1

        • Qualifier: 240.3 → 107.1

  • System Suitability:

    • Inject blank to ensure no carryover.

    • Inject a standard to confirm signal intensity and peak shape.

  • Analysis & Calculation:

    • Create a calibration curve based on the peak area ratio of the analyte to the internal standard.

    • Analyze samples and confirm detection by the presence of both quantifier and qualifier transitions with the correct ion ratio.

    • Calculate concentration based on the regression equation of the calibration curve.

LCMSMS_Workflow cluster_ms Tandem Mass Spectrometry Prep Sample/Standard Preparation (with Internal Standard) LC_Sep LC Separation Prep->LC_Sep ESI Ionization (ESI+) LC_Sep->ESI Q1 Q1: Precursor Ion Selection (m/z 240.3) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Monitoring (MRM) Q2->Q3 Data Data Acquisition (Quantifier & Qualifier Ions) Q3->Data Report Quantification & Reporting Data->Report

Caption: The highly selective process of LC-MS/MS analysis.

Conclusion: An Integrated Approach to Method Validation

The cross-validation of analytical techniques is not a mere academic exercise but a critical component of ensuring pharmaceutical quality and safety. For a potentially genotoxic impurity like 4-dimethylamino-4'-methylazobenzene, no single technique is universally superior; the choice is context-dependent.

  • HPLC-UV serves as a robust workhorse for routine quality control where impurity levels are expected to be well above the detection limit and the matrix is relatively clean.

  • GC-MS provides excellent confirmatory power for volatile impurities, offering orthogonal separation to LC methods.

  • LC-MS/MS stands as the definitive technique for trace and ultra-trace level quantification, providing the sensitivity and selectivity required to meet the stringent limits for PGIs.

A comprehensive analytical control strategy should leverage these techniques synergistically. An LC-MS/MS method might be used for initial characterization and setting specifications, while a simpler, validated HPLC-UV method could be deployed for routine release testing. By understanding the fundamental principles, the rationale behind experimental design, and the inherent strengths and weaknesses of each method, researchers can build a robust, reliable, and defensible framework for the control of genotoxic impurities.

References

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Sources

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